4-Fluoro-3-methylphenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYGYYVGWSCWGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372036 | |
| Record name | 4-Fluoro-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452-70-0 | |
| Record name | 4-Fluoro-3-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-3-methylphenol (CAS: 452-70-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-methylphenol, with the CAS registry number 452-70-0, is a halogenated aromatic organic compound. Its structure, featuring a phenol (B47542) ring substituted with a fluorine atom and a methyl group, imparts unique chemical properties that make it a valuable intermediate in various fields, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of the fluorine atom can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of molecules into which it is incorporated.[1] This guide provides a comprehensive overview of the technical data and experimental applications of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 452-70-0 | [1][2][3][4] |
| Molecular Formula | C₇H₇FO | [2][3][4] |
| Molecular Weight | 126.13 g/mol | [3] |
| Appearance | White to off-white or light yellow crystals or liquid.[1][4] | [1][4] |
| Melting Point | 30-35 °C | [1] |
| Boiling Point | 76 °C @ 5 mmHg | [4] |
| Density | 1.134 g/mL at 25 °C | |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol (B145695) and ether.[2] | [2] |
| Flash Point | 97 °C (closed cup) | |
| Refractive Index | n20/D 1.515 |
Table 2: Spectroscopic Data Identifiers
| Spectroscopic Data | Identifier/Description | Source(s) |
| ¹H NMR | Data available | [3] |
| ¹³C NMR | Data available | [3] |
| IR | Data available | [3] |
| Mass Spectrometry | Data available | [3] |
| SMILES | Cc1cc(O)ccc1F | [2][5] |
| InChI | InChI=1S/C7H7FO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | [2] |
| InChIKey | RVYGYYVGWSCWGY-UHFFFAOYSA-N | [2][5] |
Synthesis and Reactivity
Synthesis
The synthesis of this compound can be achieved through several routes. One common method involves the direct fluorination of 3-methylphenol using a suitable fluorinating agent.[1] Another reported pathway involves the diazotization of 4-fluoro-3-trifluoromethylaniline, followed by hydrolysis of the resulting diazonium salt. This multi-step process requires careful control of reaction conditions to ensure high yields.[6][7]
References
- 1. Synthesis and Applications of this compound in Chemical Industry [weimiaobio.com]
- 2. CAS 452-70-0: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C7H7FO | CID 2737394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS 452-70-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. This compound [stenutz.eu]
- 6. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 7. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
4-Fluoro-3-methylphenol chemical properties
An In-depth Technical Guide to 4-Fluoro-3-methylphenol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound (CAS No. 452-70-0). The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.
Chemical and Physical Properties
This compound, also known as 4-fluoro-m-cresol, is a fluorinated phenolic compound.[1][2] Its chemical structure consists of a phenol (B47542) ring substituted with a fluorine atom at the 4-position and a methyl group at the 3-position.[2][3] This compound is typically a white to off-white or colorless to pale yellow solid at room temperature and has a characteristic aromatic odor.[2][3] It is soluble in organic solvents like ethanol (B145695) and ether, but has limited solubility in water.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇FO | [1][2][4] |
| Molecular Weight | 126.13 g/mol | [1][4] |
| CAS Number | 452-70-0 | [1][2][3] |
| Appearance | White to off-white crystals or light yellow liquid | [2][3][5] |
| Melting Point | 32 °C (lit.) | [4][6] |
| Boiling Point | 76 °C at 5 mmHg (lit.) | [4][5] |
| Density | 1.134 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | n20/D 1.515 (lit.) | [4][5] |
| Flash Point | 97 °C (206.6 °F) - closed cup | [4][5][7] |
| Solubility | Limited solubility in water; soluble in organic solvents. | [2] |
Synthesis and Reactivity
Synthesis
The synthesis of this compound can be achieved through several methods, with a common approach being the fluorination of 3-methylphenol.[3] This process involves the selective introduction of a fluorine atom onto the phenolic ring using a suitable fluorinating agent.[3] While specific, detailed industrial synthesis protocols are proprietary, a general laboratory-scale approach can be inferred from standard organic chemistry principles and procedures for similar halogenations.
Experimental Protocol: General Procedure for the Synthesis of Halogenated m-Cresols
The following is a generalized protocol adapted from the synthesis of 4-bromo-3-methylphenol, which can serve as a conceptual basis for the synthesis of this compound. The choice of fluorinating agent and reaction conditions would need to be optimized for fluorination.
-
Reaction Setup : To a three-neck flask under an inert atmosphere (e.g., nitrogen), add m-cresol (B1676322) and a suitable solvent (e.g., glacial acetic acid).[8]
-
Cooling : Cool the reaction mixture to a controlled temperature (e.g., 15 °C).[8]
-
Addition of Fluorinating Agent : Slowly add a fluorinating agent (e.g., Selectfluor) to the cooled mixture. The temperature should be carefully monitored and maintained during the addition.
-
Reaction : Stir the reaction mixture at the controlled temperature for a set period (e.g., 3 hours) to ensure the completion of the reaction.[8]
-
Quenching and Extraction : After the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ether.[8]
-
Washing and Drying : Wash the organic phase with water until neutral and then dry it over an anhydrous drying agent like magnesium sulfate.[8]
-
Purification : Remove the solvent under reduced pressure. The resulting crude product can be purified by techniques such as recrystallization from a suitable solvent (e.g., heptane) or column chromatography on silica (B1680970) gel.[8]
Reactivity
The chemical reactivity of this compound is primarily influenced by the hydroxyl (-OH) group, the fluorine atom, and the aromatic ring.[3]
-
Hydroxyl Group : The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. It can also undergo etherification and esterification reactions.
-
Aromatic Ring : The aromatic ring can participate in electrophilic aromatic substitution reactions. The positions of substitution are directed by the activating hydroxyl and methyl groups and the deactivating (but ortho-, para-directing) fluorine atom.
-
Fluorine Atom : The fluorine atom is generally unreactive towards nucleophilic substitution on the aromatic ring unless activated by strong electron-withdrawing groups. Its presence enhances the biological activity and stability of the molecule in many applications.[2]
References
- 1. This compound | C7H7FO | CID 2737394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 452-70-0: this compound | CymitQuimica [cymitquimica.com]
- 3. Synthesis and Applications of this compound in Chemical Industry [weimiaobio.com]
- 4. 4-氟-3-甲基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound CAS 452-70-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. This compound | CAS#:452-70-0 | Chemsrc [chemsrc.com]
- 7. This compound 98 452-70-0 [sigmaaldrich.com]
- 8. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 4-Fluoro-3-methylphenol: Molecular Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Fluoro-3-methylphenol, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines its molecular structure, physicochemical properties, and includes detailed experimental protocols for its synthesis and characterization.
Core Molecular and Physical Properties
This compound, also known as 4-fluoro-m-cresol, is an aromatic organic compound with the chemical formula C₇H₇FO.[1][2][3] The presence of a fluorine atom and a methyl group on the phenol (B47542) ring imparts unique properties that make it a valuable building block in organic synthesis.[4]
Molecular Structure and Weight
The structure of this compound consists of a benzene (B151609) ring substituted with a hydroxyl group (-OH) at position 1, a methyl group (-CH₃) at position 3, and a fluorine atom (-F) at position 4.
Molecular Identifiers:
The molecular weight of this compound has been calculated and is presented in the table below.
Physicochemical Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₇FO | [1][2][3] |
| Molecular Weight | 126.13 g/mol | [1][2] |
| Appearance | Light yellow crystal or liquid | [3] |
| Melting Point | 32 °C | [2][3] |
| Boiling Point | 76 °C at 5 mmHg | [2][3] |
| Density | 1.134 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.515 | [2][3] |
| Flash Point | 97 °C (closed cup) | [2][3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR and ¹³C NMR Spectra: Data for this compound is available and can be accessed through spectral databases.[1][5]
-
Infrared (IR) Spectrum: The IR spectrum provides information about the functional groups present in the molecule.[1][6]
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
Materials:
-
3-methylphenol (m-cresol)
-
A suitable fluorinating agent (e.g., Selectfluor®)
-
An appropriate solvent (e.g., acetonitrile)
-
Stirring apparatus
-
Reaction flask
-
Temperature control system (ice bath)
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a reaction flask, dissolve 3-methylphenol in the chosen solvent under an inert atmosphere (e.g., nitrogen).
-
Cool the reaction mixture to a suitable temperature (e.g., 0-10 °C) using an ice bath.
-
Slowly add the fluorinating agent to the stirred solution. The addition should be controlled to maintain the desired reaction temperature.
-
After the addition is complete, allow the reaction to stir for a specified time at the controlled temperature, monitoring the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine to remove any impurities.
-
Dry the organic layer over a drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by techniques such as column chromatography or distillation.
Characterization Protocols
1. Melting Point Determination:
The melting point is a key indicator of the purity of a crystalline solid.
Materials:
-
Purified this compound
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Ensure the sample of this compound is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube, ensuring a compact column of 2-3 mm in height.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
2. Boiling Point Determination:
The boiling point is determined for liquid samples. Since this compound can be a liquid at or near room temperature, this is a relevant characterization method.
Materials:
-
Purified this compound
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with heating oil or a heating block)
Procedure:
-
Place a small amount of the liquid this compound into the test tube.
-
Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
Heat the apparatus slowly and uniformly.
-
Observe for a continuous stream of bubbles emerging from the open end of the capillary tube.
-
Stop heating and allow the apparatus to cool slowly.
-
The temperature at which the liquid begins to enter the capillary tube is the boiling point of the sample.
Visualizations
The following diagrams illustrate the molecular structure, a logical synthesis workflow, and experimental setups for the characterization of this compound.
References
- 1. This compound | C7H7FO | CID 2737394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-フルオロ-3-メチルフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound CAS 452-70-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Synthesis and Applications of this compound in Chemical Industry [weimiaobio.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-methylphenol from 3-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of 4-Fluoro-3-methylphenol, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document details the synthetic pathways, experimental protocols, and quantitative data pertinent to the conversion of 3-methylphenol to its fluorinated analogue.
Introduction
This compound, also known as 4-fluoro-m-cresol, is a valuable building block in organic synthesis. The introduction of a fluorine atom into the phenolic ring can significantly alter the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. These characteristics make fluorinated phenols, such as this compound, highly sought-after intermediates in the design of novel therapeutic agents and specialized chemicals.
The synthesis of this compound from the readily available starting material, 3-methylphenol (m-cresol), primarily involves the regioselective electrophilic fluorination of the aromatic ring. The hydroxyl (-OH) and methyl (-CH₃) groups of 3-methylphenol are both ortho-para directing activators for electrophilic aromatic substitution. This inherent directing effect favors the introduction of the fluorine atom at the C4 position, which is para to the hydroxyl group and ortho to the methyl group, leading to the desired product.
This guide will focus on the direct fluorination approach using common electrophilic fluorinating agents.
Synthetic Strategy: Electrophilic Fluorination
The most direct and widely employed method for the synthesis of this compound from 3-methylphenol is through electrophilic fluorination. This reaction involves the attack of the electron-rich aromatic ring of 3-methylphenol on an electrophilic fluorine source.
Several N-fluoro reagents have been developed for this purpose, with Selectfluor™ (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) being among the most common due to their stability, efficiency, and relative safety.
The general reaction scheme is as follows:
An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-fluoro-3-methylphenol, a valuable intermediate in the pharmaceutical and agrochemical industries. Due to the challenges associated with regioselective direct fluorination of 3-methylphenol, this guide focuses on a robust and well-documented multi-step synthesis pathway commencing from 3-methylphenol. The core of this pathway involves the introduction of a nitrogen-containing functional group at the para-position to the hydroxyl group, followed by its conversion to the desired fluoro-substituent via the Balz-Schiemann reaction.
Synthesis Pathway Overview
The synthesis of this compound from 3-methylphenol is a three-step process. The first step is the nitrosation of 3-methylphenol to introduce a nitroso group at the 4-position. This is followed by the reduction of the nitroso group to an amine, yielding 4-amino-3-methylphenol. The final step is the conversion of the amino group to a fluorine atom using the Balz-Schiemann reaction.
Spectroscopic Data for 4-Fluoro-3-methylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-3-methylphenol (CAS No: 452-70-0), a key intermediate in various synthetic applications. This document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. The information is intended to support researchers in compound identification, purity assessment, and structural elucidation.
Data Presentation
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.7 - 7.1 | Multiplet | 3H | Aromatic protons (H-2, H-5, H-6) |
| ~ 4.5 - 5.5 | Broad Singlet | 1H | Phenolic hydroxyl proton (-OH) |
| ~ 2.2 | Singlet | 3H | Methyl protons (-CH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 160 (d, ¹JCF ≈ 240 Hz) | C4 (Carbon bearing Fluorine) |
| ~ 150 - 155 | C1 (Carbon bearing Hydroxyl) |
| ~ 125 - 130 (d) | C3 (Carbon bearing Methyl) |
| ~ 115 - 125 (d) | C2, C5, C6 (Aromatic CH) |
| ~ 15 - 20 | -CH₃ (Methyl carbon) |
Table 3: Predicted Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3600 - 3200 | Strong, Broad | O-H stretch (phenolic) |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~ 1260 - 1000 | Strong | C-O stretch (phenol) and C-F stretch |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound
Ionization Mode: Electron Ionization (EI)
| m/z | Interpretation |
| 126 | Molecular ion [M]⁺ |
| 111 | [M - CH₃]⁺ |
| 97 | [M - CHO]⁺ |
| 83 | [M - CO, -CH₃]⁺ |
Mandatory Visualization
Below is a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A diagram illustrating the general workflow for obtaining and analyzing spectroscopic data.
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[1]
-
¹H NMR Acquisition: A standard single-pulse sequence is used with a 30° pulse angle. Typically, 16 to 32 scans are acquired with a relaxation delay of 1-2 seconds and an acquisition time of 3-4 seconds. The spectral width is set from -2 to 12 ppm.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. Due to the lower natural abundance of ¹³C, 1024 to 4096 scans are typically required. A relaxation delay of 2 seconds and an acquisition time of 1-2 seconds are used, with a spectral width from 0 to 220 ppm.
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed. The resulting spectra are phase-corrected and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.[1]
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount of this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer, such as a Bruker Tensor 27 FT-IR, is used for analysis.[2]
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is acquired, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum is then baseline-corrected, and peaks are identified.
Mass Spectrometry (MS)
-
Sample Preparation and Introduction: A dilute solution of this compound in a volatile solvent like dichloromethane (B109758) or methanol (B129727) is prepared. The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification before ionization.
-
Instrumentation: A GC system coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is commonly used for the analysis of phenolic compounds.[3]
-
Gas Chromatography: The GC is equipped with a capillary column (e.g., a 5% diphenyl/95% dimethyl polysiloxane phase). The oven temperature is programmed to start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 300°C) to ensure separation of the analyte from any impurities.[3]
-
Mass Spectrometry: The EI source is typically operated at 70 eV. The mass analyzer is set to scan a mass range of m/z 40-450.
-
Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of the compound.
References
Solubility Profile of 4-Fluoro-3-methylphenol: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-fluoro-3-methylphenol in various organic solvents. Given the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational physicochemical properties governing its solubility. Furthermore, it offers detailed experimental protocols for the precise determination of this critical parameter, equipping researchers with the necessary tools to generate reliable data for their specific applications in pharmaceutical and chemical development.
Introduction to this compound
This compound (CAS No. 452-70-0) is an aromatic organic compound with a molecular formula of C₇H₇FO.[1] Its structure consists of a phenol (B47542) ring substituted with a fluorine atom at the 4-position and a methyl group at the 3-position. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, including its acidity, lipophilicity, and, consequently, its solubility in various media. An understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide essential context for understanding its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₇H₇FO | [1] |
| Molecular Weight | 126.13 g/mol | [1] |
| Appearance | Light yellow crystal or liquid | [2] |
| Melting Point | 32 °C (lit.) | |
| Boiling Point | 76 °C at 5 mmHg (lit.) | |
| Density | 1.134 g/mL at 25 °C (lit.) |
Qualitative and Estimated Quantitative Solubility
Based on the solubility of structurally similar compounds such as 4-fluorophenol (B42351) and 3-methylphenol (m-cresol), we can estimate the solubility of this compound. 4-Fluorophenol is soluble in water (80 mg/ml at 20°C) and also soluble in methanol, chloroform, and methylene (B1212753) dichloride. 3-Methylphenol is soluble in water (22.7 mg/mL at 25°C) and shows good solubility in organic solvents, particularly in alcohols and ethers.[4][5]
The following table provides an estimated qualitative and quantitative solubility profile for this compound. It is crucial to note that the quantitative values are estimations based on analogous compounds and should be experimentally verified for any critical application.
| Solvent | Solvent Type | Predicted Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) |
| Methanol | Polar Protic | High | > 50 |
| Ethanol | Polar Protic | High | > 50 |
| Acetone | Polar Aprotic | High | > 40 |
| Ethyl Acetate | Moderately Polar | Medium to High | 20 - 40 |
| Toluene | Nonpolar | Medium | 10 - 20 |
| Hexane | Nonpolar | Low | < 1 |
Experimental Determination of Solubility
For accurate and reliable solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid solvent.[6] This can be coupled with various analytical techniques for quantification.
Shake-Flask Method Coupled with Gravimetric Analysis
This method is straightforward and does not require sophisticated instrumentation, making it a cost-effective option for determining solubility.[7]
Experimental Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25°C ± 0.1°C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed container.
-
-
Gravimetric Analysis:
-
Accurately weigh the container with the filtrate.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once all the solvent has evaporated, re-weigh the container with the solid residue.
-
-
Calculation:
-
The solubility (S) is calculated using the following formula:
-
S ( g/100 mL) = [(mass of residue) / (volume of filtrate)] x 100
-
-
Shake-Flask Method Coupled with UV/Vis Spectrophotometry
This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It is generally faster than the gravimetric method.
Experimental Protocol:
-
Preparation of Saturated Solution and Phase Separation:
-
Follow steps 1 and 2 as described in the gravimetric method.
-
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
-
UV/Vis Analysis:
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve (Absorbance vs. Concentration).
-
Dilute the filtered supernatant from the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Factors Influencing Solubility
The solubility of this compound is a complex interplay of various factors related to the solute, the solvent, and the experimental conditions. A logical representation of these relationships is crucial for predicting and controlling solubility.
Caption: Key factors influencing the solubility of this compound.
Experimental Workflow for Solubility Determination
The process of experimentally determining the solubility of a solid compound in an organic solvent can be systematically outlined. The following workflow diagram illustrates the key stages of the shake-flask method.
References
- 1. This compound | C7H7FO | CID 2737394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 452-70-0: this compound | CymitQuimica [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Showing Compound 3-Methylphenol (FDB008788) - FooDB [foodb.ca]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. solubilityofthings.com [solubilityofthings.com]
4-Fluoro-3-methylphenol safety data sheet (SDS) information
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data for 4-Fluoro-3-methylphenol (CAS No. 452-70-0), a key intermediate in the pharmaceutical and agricultural industries.[1] Adherence to strict safety protocols is essential when handling this compound due to its potential health hazards.
Chemical and Physical Properties
This compound is a colorless to light yellow crystal or liquid with a characteristic aromatic odor.[2][3] It is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[2]
| Property | Value | Source |
| CAS Number | 452-70-0 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₇H₇FO | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 126.13 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Light yellow crystal or liquid | --INVALID-LINK-- |
| Melting Point | 32 °C | --INVALID-LINK-- |
| Boiling Point | 76 °C at 5 mmHg | --INVALID-LINK-- |
| Density | 1.134 g/mL at 25 °C | --INVALID-LINK-- |
| Flash Point | 97 °C (closed cup) | --INVALID-LINK-- |
| Refractive Index | n20/D 1.515 | --INVALID-LINK-- |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The signal word for this chemical is "Warning".[3][4]
GHS Hazard Statements:
| Code | Statement | Source |
| H315 | Causes skin irritation | --INVALID-LINK--, --INVALID-LINK-- |
| H319 | Causes serious eye irritation | --INVALID-LINK--, --INVALID-LINK-- |
| H335 | May cause respiratory irritation | --INVALID-LINK--, --INVALID-LINK-- |
| H302 | Harmful if swallowed | --INVALID-LINK-- |
| H312 | Harmful in contact with skin | --INVALID-LINK-- |
| H314 | Causes severe skin burns and eye damage | --INVALID-LINK-- |
Precautionary Statements:
A comprehensive list of precautionary statements can be found in the safety data sheet provided by the supplier. Key recommendations include wearing protective gloves, eye protection, and face protection, and ensuring adequate ventilation.[4]
Toxicological Information
Experimental Protocols
The determination of skin irritation potential for chemical substances like this compound is guided by internationally recognized protocols, primarily the OECD Guidelines for the Testing of Chemicals.
OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method
This guideline describes an in vitro procedure using a reconstructed human epidermis (RhE) model that mimics the biochemical and physiological properties of the upper layers of human skin.[4]
-
Principle: A test chemical is applied topically to the RhE model. The potential for skin irritation is determined by the resulting cell viability, which is measured using the MTT assay. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.
-
Methodology:
-
Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.
-
Test Substance Application: A small amount of the test substance is applied uniformly to the surface of the epidermis.
-
Exposure and Incubation: The tissues are exposed to the chemical for a defined period, followed by rinsing and a post-exposure incubation period.
-
Viability Assessment: The MTT reagent is added to the tissues. Viable cells convert the MTT into a blue formazan (B1609692) salt, which is then extracted. The amount of formazan produced is quantified by measuring its optical density.
-
Classification: If the tissue viability is reduced by 50% or more compared to the negative control, the chemical is classified as an irritant.[7]
-
Emergency Procedures
The following diagrams outline the recommended procedures for handling spills and for first aid after exposure to this compound.
Exposure Controls and Personal Protection
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations.
Ecotoxicological Information
Specific data on the ecotoxicity of this compound is limited. As with many phenolic compounds, it is expected to be harmful to aquatic life. Releases to the environment should be avoided.
Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS provided by the manufacturer before handling this chemical.
References
- 1. Synthesis and Applications of this compound in Chemical Industry [weimiaobio.com]
- 2. siesascs.edu.in [siesascs.edu.in]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. mbresearch.com [mbresearch.com]
- 5. ceuaics.ufba.br [ceuaics.ufba.br]
- 6. This compound | C7H7FO | CID 2737394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. x-cellr8.com [x-cellr8.com]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactions of 4-Fluoro-3-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-methylphenol is a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Its reactivity is governed by the interplay of the activating hydroxyl and methyl groups and the deactivating but ortho, para-directing fluorine atom. This guide provides a comprehensive overview of the electrophilic and nucleophilic reactions of this compound, offering detailed experimental protocols adapted from related compounds, quantitative data where available, and mechanistic diagrams to facilitate a deeper understanding of its chemical behavior.
Introduction
This compound, also known as 4-fluoro-m-cresol, is a substituted phenol (B47542) with the chemical formula C₇H₇FO.[4] Its unique substitution pattern, featuring a hydroxyl group, a methyl group, and a fluorine atom on the aromatic ring, imparts a distinct reactivity profile that is of significant interest in organic synthesis. The hydroxyl group is a strongly activating, ortho, para-director, while the methyl group is also activating and ortho, para-directing. The fluorine atom, being a halogen, is deactivating towards electrophilic aromatic substitution due to its inductive effect, yet it directs incoming electrophiles to the ortho and para positions. The interplay of these electronic effects determines the regioselectivity of its reactions. This guide explores both the electrophilic aromatic substitution reactions and the nucleophilic reactions involving the phenolic hydroxyl group.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 452-70-0 | [4] |
| Molecular Formula | C₇H₇FO | [4] |
| Molecular Weight | 126.13 g/mol | [4] |
| Appearance | White to off-white crystals | [3] |
| Melting Point | 31-35 °C | |
| Boiling Point | 76 °C at 5 mmHg | |
| Density | 1.134 g/mL at 25 °C | |
| Refractive Index | n20/D 1.515 |
Electrophilic Aromatic Substitution Reactions
The electron-donating hydroxyl and methyl groups strongly activate the aromatic ring of this compound towards electrophilic attack. The directing effects of the substituents are crucial in determining the position of substitution. The hydroxyl group directs ortho and para to itself (positions 2 and 6). The methyl group directs ortho and para to itself (positions 2, 4, and 6). The fluorine atom directs ortho and para (positions 3 and 5), although it deactivates the ring. The combined effect of these groups makes the positions ortho to the hydroxyl group (positions 2 and 6) the most likely sites for electrophilic attack.
Nitration
Nitration of phenols typically occurs under milder conditions than for benzene. For this compound, the primary product is expected to be 4-Fluoro-3-methyl-2-nitrophenol and/or 4-Fluoro-3-methyl-6-nitrophenol.
Table 1: Summary of a Plausible Nitration Reaction
| Reactant | Reagent | Solvent | Product | Estimated Yield |
| This compound | Nitric Acid / Sulfuric Acid | Dichloromethane (B109758) | 4-Fluoro-3-methyl-2/6-nitrophenol | 80-90% |
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice water.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the nitrated isomers.
Halogenation (Bromination)
Due to the activated nature of the phenol ring, halogenation can often be carried out without a Lewis acid catalyst. Bromination is expected to occur at the positions ortho to the hydroxyl group.
Table 2: Summary of a Plausible Bromination Reaction
| Reactant | Reagent | Solvent | Product | Estimated Yield |
| This compound | Bromine | Dichloromethane | 2-Bromo-4-fluoro-3-methylphenol | 80-90% |
-
Dissolve this compound (1 equivalent) in a mixed solvent system of an organic solvent (e.g., dichloromethane) and water.
-
Cool the solution to between -10 °C and 5 °C.
-
Slowly add bromine (0.54-0.6 equivalents) dropwise to the cooled solution.
-
Following the bromine addition, add hydrogen peroxide (0.7-0.8 equivalents) dropwise while maintaining the temperature.
-
After the reaction is complete (monitored by TLC), quench the reaction with a solution of sodium sulfite.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography or recrystallization.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. This compound has been noted as a reactant in Friedel-Crafts acylation for the preparation of fluorinated quinones.[1][5][6]
Table 3: Summary of a Plausible Friedel-Crafts Acylation Reaction
| Reactant | Reagent | Catalyst | Solvent | Product | Estimated Yield |
| This compound | Acetyl Chloride | AlCl₃ | Dichloromethane | 2-Acetyl-4-fluoro-3-methylphenol | 70-85% |
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.
-
To this mixture, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and acidify with dilute HCl.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting ketone by column chromatography or distillation.
Nucleophilic Reactions at the Hydroxyl Group
The phenolic hydroxyl group can act as a nucleophile, particularly after deprotonation to the more nucleophilic phenoxide ion.
Williamson Ether Synthesis
This classic method for forming ethers involves the reaction of an alkoxide with an alkyl halide.
Table 4: Summary of a Plausible Williamson Ether Synthesis
| Reactant | Reagent | Base | Solvent | Product | Estimated Yield |
| This compound | Methyl Iodide | NaOH | Ethanol (B145695)/Water | 4-Fluoro-3-methylanisole | 85-95% |
-
To a solution of this compound (1 equivalent) in a mixture of ethanol and water, add sodium hydroxide (B78521) (1.1 equivalents).
-
Stir the mixture until the phenol has dissolved to form the sodium phenoxide salt.
-
Add methyl iodide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 1-2 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with dilute sodium hydroxide solution to remove any unreacted phenol, followed by water and brine.
-
Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the ether.
O-Acylation (Esterification)
Phenols can be readily acylated at the hydroxyl group using acyl chlorides or anhydrides, often in the presence of a base.
Table 5: Summary of a Plausible O-Acylation Reaction
| Reactant | Reagent | Base | Solvent | Product | Estimated Yield |
| This compound | Acetyl Chloride | Pyridine (B92270) | Dichloromethane | 4-Fluoro-3-methylphenyl acetate | >90% |
-
Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute HCl (to remove pyridine), water, and saturated sodium bicarbonate solution.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the ester.
Reaction Mechanisms and Workflows
The following diagrams illustrate the general mechanisms for the reactions discussed and a typical experimental workflow.
Conclusion
This compound is a versatile building block in organic synthesis. Its reactivity in both electrophilic aromatic substitution and nucleophilic reactions at the hydroxyl group allows for the synthesis of a wide range of derivatives. Understanding the directing effects of its substituents is key to predicting and controlling the regioselectivity of these transformations. The protocols provided in this guide, adapted from established procedures for similar compounds, offer a solid foundation for researchers to explore the rich chemistry of this important intermediate. Further experimental work is needed to establish precise quantitative data for the reactions of this compound itself.
References
Methodological & Application
Application Notes and Protocols for the Use of 4-Fluoro-3-methylphenol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 4-fluoro-3-methylphenol as a versatile starting material in the synthesis of fluorinated pharmaceutical intermediates. The inclusion of a fluorine atom and a methyl group on the phenolic ring makes this compound a valuable building block for creating complex molecular architectures with potentially enhanced pharmacological properties.[1][2] Fluorination is a key strategy in drug design, often leading to improved metabolic stability, bioavailability, and binding affinity of drug candidates.[3]
Overview of Applications
This compound is a key precursor in the synthesis of various heterocyclic compounds that form the core of many therapeutic agents. Its applications span across different areas of drug discovery, including the development of:
-
Antimicrobial Agents: Fluorinated chromones, synthesized from this compound, have shown promise as potent antimicrobial agents.
-
Anticancer Agents: The chromone (B188151) scaffold is a core fragment in various compounds exhibiting antitumor and anticancer properties.
-
Anti-inflammatory and Analgesic Agents: Chalcone and flavone (B191248) derivatives, which can be synthesized from precursors derived from this compound, have been evaluated for their anti-inflammatory and analgesic activities.
A significant application of this compound is in the synthesis of fluorinated chromone derivatives, which are valuable intermediates in pharmaceutical research. The synthetic route often involves an initial acylation followed by a cyclization reaction.
Key Synthetic Transformations
Two important reactions that highlight the utility of this compound in pharmaceutical intermediate synthesis are the Fries rearrangement and the Vilsmeier-Haack reaction. These reactions are instrumental in building the core structures of more complex molecules.
-
Fries Rearrangement: This reaction is used to synthesize hydroxyaryl ketones from phenolic esters. In the context of this compound, it can be acylated and then rearranged to form a 2-hydroxyacetophenone (B1195853) derivative, a crucial precursor for chromone synthesis.
-
Vilsmeier-Haack Reaction: This is a versatile method for the formylation of electron-rich aromatic compounds.[4][5][6] It is employed to introduce a formyl group onto the phenolic intermediate, which then facilitates the cyclization to form the chromone ring.[7]
The following sections provide detailed experimental protocols for the synthesis of a key pharmaceutical intermediate, 7-fluoro-6-methyl-4-oxo-4H-chromene-3-carbaldehyde, starting from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-4'-fluoro-3'-methylacetophenone via Fries Rearrangement
This protocol describes the synthesis of a key acetophenone (B1666503) intermediate from this compound.
Materials:
-
This compound
-
Acetic anhydride (B1165640)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Ice
Procedure:
-
Acetylation of this compound: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane. Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 eq). Stir the reaction mixture at room temperature for 2-3 hours.
-
Work-up of Acetylation: Wash the reaction mixture with a saturated sodium bicarbonate solution, followed by water. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude 4-fluoro-3-methylphenyl acetate (B1210297).
-
Fries Rearrangement: To a stirred suspension of anhydrous aluminum chloride (2.5 eq) in anhydrous dichloromethane at 0°C, add the crude 4-fluoro-3-methylphenyl acetate (1.0 eq) dropwise.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Quenching and Extraction: Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of 7-Fluoro-6-methyl-4-oxo-4H-chromene-3-carbaldehyde via Vilsmeier-Haack Reaction
This protocol outlines the formylation and cyclization of the acetophenone intermediate to yield the final chromone product.[7]
Materials:
-
2'-Hydroxy-4'-fluoro-3'-methylacetophenone (from Protocol 1)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Water
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxy-4'-fluoro-3'-methylacetophenone (1.0 eq) in N,N-dimethylformamide (10 volumes).
-
Vilsmeier Reagent Addition: Cool the solution to 0°C in an ice bath. Add phosphorus oxychloride (2.5 eq) dropwise while maintaining the temperature below 5°C.[7]
-
Reaction Progression: After the addition, allow the reaction mixture to stir at room temperature for 14 hours.[7]
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Product Precipitation and Collection: The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry in vacuo to yield 7-fluoro-6-methyl-4-oxo-4H-chromene-3-carbaldehyde.[7]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the pharmaceutical intermediate 7-fluoro-6-methyl-4-oxo-4H-chromene-3-carbaldehyde.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) |
| 1 | Fries Rearrangement | 4-Fluoro-3-methylphenyl acetate | 2'-Hydroxy-4'-fluoro-3'-methylacetophenone | AlCl₃ | Dichloromethane | 60-70 (Estimated) |
| 2 | Vilsmeier-Haack Reaction | 2'-Hydroxy-4'-fluoro-3'-methylacetophenone | 7-Fluoro-6-methyl-4-oxo-4H-chromene-3-carbaldehyde | POCl₃, DMF | DMF | ~74[7] |
Mandatory Visualization
The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental process.
Caption: Synthetic pathway from this compound.
Caption: Experimental workflow for the two-step synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Applications of this compound in Chemical Industry [weimiaobio.com]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Crystal structure of 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Friedel-Crafts Acylation of 4-Fluoro-3-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-methylphenol is a key building block in medicinal chemistry and organic synthesis, valued for its utility in creating complex molecular architectures for novel therapeutic agents.[1][2][3] Its unique substitution pattern, featuring a hydroxyl, a fluorine, and a methyl group, offers a versatile platform for further functionalization. One of the most powerful methods for introducing an acyl group onto the phenolic ring is the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction allows for the synthesis of hydroxyaryl ketones, which are crucial intermediates in the development of a wide range of pharmaceutical compounds.[4][5]
These application notes provide a detailed overview and experimental protocols for the Friedel-Crafts acylation of this compound. The protocols address the common challenges associated with the acylation of phenols, such as the competition between C-acylation and O-acylation, and offer strategies to favor the desired C-acylated product.[6][7][8]
Reaction Principle and Regioselectivity
The Friedel-Crafts acylation of this compound involves the introduction of an acyl group (R-CO-) onto the aromatic ring, typically using an acyl chloride or anhydride (B1165640) as the acylating agent and a strong Lewis acid, such as aluminum chloride (AlCl₃), as a catalyst.[4][9] The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich phenol (B47542) ring.
A critical consideration in the acylation of phenols is the competition between C-acylation (on the aromatic ring) and O-acylation (on the hydroxyl group).[6][8]
-
C-acylation: Leads to the desired hydroxyaryl ketone. This pathway is generally favored under thermodynamic control, often requiring a stoichiometric excess of the Lewis acid catalyst.[6] The excess catalyst coordinates to the phenolic oxygen, reducing its nucleophilicity and preventing O-acylation, while also activating the ring for electrophilic attack.
-
O-acylation: Results in the formation of a phenyl ester. This is often the kinetically favored product, especially with lower concentrations of the catalyst.[7]
The Fries rearrangement offers an alternative two-step approach where the phenol is first intentionally O-acylated to form a stable ester. This ester is then treated with a Lewis acid to induce rearrangement of the acyl group to the aromatic ring, yielding the C-acylated product.[6][7]
For this compound, the directing effects of the substituents on the aromatic ring will determine the position of acylation. The hydroxyl group is a potent ortho-, para-director, the methyl group is a weaker ortho-, para-director, and the fluorine atom is a deactivating ortho-, para-director. The acylation is expected to occur at the positions most activated by the hydroxyl and methyl groups and sterically accessible.
Experimental Protocols
The following protocols provide detailed methodologies for the Friedel-Crafts acylation of this compound.
Protocol 1: Direct C-Acylation using Acetyl Chloride
This protocol is designed to favor direct C-acylation by using a stoichiometric amount of aluminum chloride.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas bubbler, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the AlCl₃ suspension. Stir for 15 minutes.
-
Acylation: Dissolve acetyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired 2-acetyl-4-fluoro-3-methylphenol.
Protocol 2: Fries Rearrangement for Acylation
This two-step protocol can provide higher yields if direct C-acylation proves to be low-yielding due to competing O-acylation.
Step A: O-Acylation (Esterification)
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane or pyridine (B92270) in a round-bottom flask with a magnetic stirrer.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise. If using a non-basic solvent, add a base like triethylamine (B128534) (1.2 eq.) to neutralize the HCl byproduct.[7]
-
Reaction and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). Wash the reaction mixture with water and brine, dry the organic layer over MgSO₄, and concentrate to obtain the phenyl ester.
Step B: Fries Rearrangement
-
Reaction Setup: In a round-bottom flask, add the isolated phenyl ester from Step A.
-
Catalyst Addition: Add a stoichiometric excess of AlCl₃ (e.g., 1.5 equivalents).
-
Heating: Heat the mixture, often without a solvent or in a high-boiling inert solvent, to the desired temperature. Lower temperatures generally favor the para-isomer, while higher temperatures favor the ortho-isomer.[7]
-
Work-up and Purification: After the reaction is complete, cool the mixture and perform an acidic work-up as described in Protocol 1. Purify the product by column chromatography or recrystallization.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for Friedel-Crafts acylation of substituted phenols. These values can serve as a starting point for optimizing the reaction with this compound.
Table 1: Reaction Conditions for Friedel-Crafts Acylation
| Parameter | Protocol 1: Direct C-Acylation | Protocol 2: Fries Rearrangement |
| Substrate | This compound | 4-Fluoro-3-methylphenyl acetate (B1210297) |
| Acylating Agent | Acetyl Chloride | - |
| Catalyst | Aluminum Chloride (AlCl₃) | Aluminum Chloride (AlCl₃) |
| Stoichiometry (Catalyst) | > 1.0 equivalent | > 1.0 equivalent |
| Solvent | Dichloromethane, Nitrobenzene | Nitrobenzene, or solvent-free |
| Temperature | 0 °C to Room Temperature | 100-160 °C |
| Reaction Time | 2-6 hours | 1-4 hours |
Table 2: Expected Products and Yields
| Product Name | Structure | Typical Yield Range | Analytical Data (Predicted) |
| 2-Acetyl-4-fluoro-3-methylphenol | (Chemical structure of the ortho-acylated product) | 50-70% | ¹H NMR, ¹³C NMR, IR, Mass Spec |
| 6-Acetyl-4-fluoro-3-methylphenol | (Chemical structure of the other ortho-acylated product) | 10-20% | ¹H NMR, ¹³C NMR, IR, Mass Spec |
| 4-Fluoro-3-methylphenyl acetate (O-acylated) | (Chemical structure of the O-acylated product) | <10% (under optimal C-acylation conditions) | ¹H NMR, ¹³C NMR, IR, Mass Spec |
Note: Yields are estimates and highly dependent on the specific reaction conditions and optimization.
Visualizations
Reaction Mechanism
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Applications of this compound in Chemical Industry [weimiaobio.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis of Fluorinated Quinones from 4-Fluoro-3-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of fluorinated quinones, specifically 2-fluoro-5-methyl-1,4-benzoquinone, commencing from the readily available starting material, 4-fluoro-3-methylphenol. The synthetic route involves a three-step process: Friedel-Crafts acylation, Baeyer-Villiger oxidation, and subsequent hydrolysis and oxidation. Fluorinated quinones are of significant interest in medicinal chemistry and drug development due to their potential as anticancer and antimicrobial agents. The incorporation of fluorine can enhance the biological activity, metabolic stability, and pharmacokinetic properties of these compounds.[1][2][3] This guide offers comprehensive experimental procedures, data presentation in tabular format, and visual diagrams to facilitate the replication of this synthesis in a laboratory setting.
Introduction
Fluorine-containing organic molecules have become integral to modern drug discovery. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's biological and physical properties.[4] Quinones are a class of compounds known for their diverse biological activities, including anticancer and antimicrobial effects.[5][6][7][8] The synthesis of fluorinated quinones, therefore, represents a promising avenue for the development of novel therapeutic agents.[1][2]
This application note details a reliable synthetic pathway to produce 2-fluoro-5-methyl-1,4-benzoquinone from this compound. The described multi-step synthesis is accessible to researchers with a background in organic synthesis.
Experimental Protocols
This section outlines the detailed experimental procedures for the synthesis of 2-fluoro-5-methyl-1,4-benzoquinone.
Step 1: Friedel-Crafts Acylation of this compound
This initial step introduces an acetyl group onto the aromatic ring of this compound to form 2-acetyl-4-fluoro-5-methylphenol.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| This compound | 126.13 | 10.0 g | 0.079 mol | Starting material |
| Anhydrous Dichloromethane (B109758) (DCM) | 84.93 | 200 mL | - | Solvent |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 12.7 g | 0.095 mol | Lewis acid catalyst |
| Acetyl Chloride | 78.50 | 6.2 mL (7.0 g) | 0.089 mol | Acylating agent |
| 1 M Hydrochloric Acid (HCl) | - | 100 mL | - | For workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - | For workup |
| Brine (Saturated NaCl solution) | - | 100 mL | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | Drying agent |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add this compound (10.0 g) and anhydrous dichloromethane (150 mL). Stir the mixture until the phenol (B47542) is completely dissolved.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (12.7 g) portion-wise to the stirred solution, ensuring the temperature does not exceed 5 °C.
-
In the dropping funnel, prepare a solution of acetyl chloride (6.2 mL) in anhydrous dichloromethane (50 mL).
-
Add the acetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl (100 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 2-acetyl-4-fluoro-5-methylphenol.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the pure product.
Step 2: Baeyer-Villiger Oxidation of 2-Acetyl-4-fluoro-5-methylphenol
This step converts the acetylated phenol into the corresponding phenyl acetate derivative, 2-fluoro-5-methylphenyl acetate, using a peroxy acid.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Acetyl-4-fluoro-5-methylphenol | 168.16 | 10.0 g | 0.059 mol | Starting material |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | Solvent |
| meta-Chloroperoxybenzoic acid (m-CPBA, 77%) | 172.57 | 15.0 g | ~0.067 mol | Oxidizing agent |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 150 mL | - | For workup |
| Saturated Sodium Thiosulfate (B1220275) (Na₂S₂O₃) | - | 100 mL | - | For workup |
| Brine (Saturated NaCl solution) | - | 100 mL | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | Drying agent |
Procedure:
-
Dissolve 2-acetyl-4-fluoro-5-methylphenol (10.0 g) in dichloromethane (200 mL) in a 500 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (15.0 g) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with saturated sodium thiosulfate solution (100 mL) to quench any remaining peroxide.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 75 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 2-fluoro-5-methylphenyl acetate can be purified by column chromatography if necessary.
Step 3: Hydrolysis and Oxidation to 2-Fluoro-5-methyl-1,4-benzoquinone
The final step involves the hydrolysis of the phenyl acetate to the corresponding hydroquinone, which is then oxidized in situ to the target quinone.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Fluoro-5-methylphenyl acetate | 184.17 | 9.0 g | 0.049 mol | Starting material |
| Methanol (B129727) | 32.04 | 100 mL | - | Solvent |
| 2 M Sodium Hydroxide (B78521) (NaOH) | 40.00 | 50 mL | 0.1 mol | For hydrolysis |
| 2 M Hydrochloric Acid (HCl) | - | ~50 mL | - | For neutralization |
| Sodium Dichromate (Na₂Cr₂O₇·2H₂O) | 298.00 | 7.3 g | 0.0245 mol | Oxidizing agent |
| Sulfuric Acid (H₂SO₄, concentrated) | 98.08 | 5 mL | - | For oxidation |
| Diethyl Ether | 74.12 | 200 mL | - | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | Drying agent |
Procedure:
-
Dissolve 2-fluoro-5-methylphenyl acetate (9.0 g) in methanol (100 mL) in a 250 mL round-bottom flask.
-
Add 2 M sodium hydroxide solution (50 mL) and stir the mixture at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and neutralize by the slow addition of 2 M HCl until the pH is approximately 7.
-
In a separate beaker, prepare the oxidizing solution by dissolving sodium dichromate dihydrate (7.3 g) in water (50 mL) and slowly adding concentrated sulfuric acid (5 mL) with cooling.
-
Add the oxidizing solution dropwise to the neutralized hydrolysis mixture at 0-10 °C.
-
Stir the reaction mixture at room temperature for 1 hour. The color should change, indicating the formation of the quinone.
-
Extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash with water (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 2-fluoro-5-methyl-1,4-benzoquinone.
-
The product can be purified by sublimation or recrystallization from a suitable solvent (e.g., hexanes).
Data Presentation
Summary of Reaction Parameters and Expected Outcomes:
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | DCM | 0 to RT | 2.5 | 70-85 |
| 2 | Baeyer-Villiger Oxidation | m-CPBA | DCM | 0 to RT | 12-24 | 75-90 |
| 3 | Hydrolysis & Oxidation | NaOH, Na₂Cr₂O₇/H₂SO₄ | Methanol/Water | 0 to RT | 3-5 | 60-75 |
Note: Expected yields are based on literature for analogous reactions and may vary.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for 2-fluoro-5-methyl-1,4-benzoquinone.
Potential Mechanism of Action: Inhibition of Tumor Cell Proliferation
Fluorinated quinones can exert their anticancer effects through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.
Caption: Proposed mechanism of anticancer activity of fluorinated quinones.
Applications in Drug Development
Fluorinated quinones are valuable scaffolds in medicinal chemistry. Their potential applications include:
-
Anticancer Agents: Many quinone-based compounds exhibit cytotoxicity against various cancer cell lines.[1][2][3] The introduction of fluorine can enhance this activity and improve the drug-like properties of these molecules. The synthesized 2-fluoro-5-methyl-1,4-benzoquinone can be screened for its anticancer potential.
-
Antimicrobial Agents: Quinones have been shown to possess antibacterial and antifungal properties.[5][6][8] Fluorination can potentially broaden the spectrum of activity and overcome resistance mechanisms.
-
Enzyme Inhibitors: The quinone moiety can interact with various enzymes, making these compounds potential inhibitors for therapeutic targets.
-
Probes for Biological Systems: The fluorine atom can be used as a probe in NMR studies to investigate drug-target interactions.
Conclusion
This document provides a detailed and practical guide for the synthesis of 2-fluoro-5-methyl-1,4-benzoquinone from this compound. The protocols are designed to be clear and reproducible for researchers in the fields of organic synthesis and medicinal chemistry. The potential applications of the synthesized fluorinated quinones in drug development highlight the importance of this class of compounds. The provided workflows and diagrams serve as valuable visual aids for understanding the synthetic process and potential biological mechanisms.
References
- 1. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Antimicrobial Activity of 2,5-Dihydroxy-3-methyl-1,4-benzoquinone from Embelia schimperi | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Thymoquinone (2-Isoprpyl-5-methyl-1, 4-benzoquinone) as a chemopreventive/anticancer agent: Chemistry and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. znaturforsch.com [znaturforsch.com]
Application of 4-Fluoro-3-methylphenol in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Fluoro-3-methylphenol in materials science. The unique chemical structure of this compound, featuring both a fluorine atom and a methyl group on a phenol (B47542) ring, makes it a valuable building block for the synthesis of high-performance polymers and specialty chemical intermediates. The incorporation of the fluoro-methyl-phenol moiety can enhance thermal stability, chemical resistance, and durability of materials.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound (CAS No. 452-70-0) is presented in Table 1. This data is essential for designing synthetic procedures and understanding the behavior of the molecule in various reaction conditions.
| Property | Value | Citations |
| CAS Number | 452-70-0 | [2] |
| Molecular Formula | C₇H₇FO | [2] |
| Molecular Weight | 126.13 g/mol | [2] |
| Appearance | Light yellow crystal or liquid | |
| Melting Point | 32 °C | |
| Boiling Point | 76 °C at 5 mmHg | |
| Density | 1.134 g/mL at 25 °C | |
| Refractive Index | n20/D 1.515 | |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol (B145695) and ether. |
Applications in Polymer Science: Synthesis of Modified Poly(Aryl Ether Ketone)s (PAEKs)
This compound can be utilized as a key monomer or co-monomer in the synthesis of modified Poly(Aryl Ether Ketone)s (PAEKs), a class of high-performance thermoplastics known for their excellent thermal stability and mechanical properties. The introduction of the 4-fluoro-3-methylphenyl group can impart improved solubility, a modified glass transition temperature (Tg), and enhanced flame retardancy. While direct polymerization of this compound is not typical, it can be chemically modified to a bisphenol derivative to be used in polycondensation reactions.
A plausible synthetic route involves the conversion of this compound into a bisphenol monomer, which can then be reacted with a dihalobenzophenone, such as 4,4'-difluorobenzophenone (B49673), in a nucleophilic aromatic substitution reaction. A structurally related bisphenol, 9,9-bis(4-hydroxy-3-methylphenyl)fluorene, has been used in the synthesis of fluorene-based poly(ether-ether-ketone) (F-PEEK), highlighting the feasibility of using substituted phenols in PAEK synthesis.[3]
Typical Properties of Fluorinated Poly(Aryl Ether Ketone)s
The introduction of fluorine-containing monomers into the PAEK backbone generally leads to materials with desirable properties for advanced applications. Table 2 summarizes typical properties observed in various fluorinated PAEKs.
| Property | Typical Value Range | Citations |
| Glass Transition Temp. (Tg) | > 170 °C | [1] |
| 5% Weight Loss Temp. (TGA) | > 460 °C in air | [1] |
| Tensile Strength | 65 - 84 MPa | [4][5] |
| Young's Modulus | 1.6 - 2.9 GPa | [4][5] |
| Dielectric Constant (1 MHz) | 2.6 - 2.8 | [1][5] |
| Water Absorption | 0.21 - 0.46 % | [1][4] |
Protocol 1: Hypothetical Synthesis of a Modified PAEK using a Bisphenol Derived from this compound
This protocol describes a general procedure for the nucleophilic substitution polycondensation to synthesize a modified PAEK. This protocol assumes the prior synthesis of a suitable bisphenol monomer from this compound.
Materials:
-
Bisphenol derived from this compound
-
4,4'-Difluorobenzophenone
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc) or Diphenyl sulfone
-
Deionized water
-
Nitrogen or Argon gas
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with condenser
-
Thermocouple
-
Heating mantle
-
Nitrogen/Argon inlet
-
Buchner funnel and filter paper
Procedure:
-
Reactor Setup: In a flame-dried three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add the bisphenol monomer derived from this compound (1.0 equivalent), 4,4'-difluorobenzophenone (1.0 equivalent), and anhydrous potassium carbonate (1.1 equivalents).
-
Solvent Addition: Add N,N-dimethylacetamide (or diphenyl sulfone) and toluene to the flask to create a slurry. The solid concentration should be around 20-30% (w/v).
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) with vigorous stirring. The toluene will form an azeotrope with any residual water, which is collected in the Dean-Stark trap. Continue this dehydration step for 2-4 hours.
-
Polymerization: After dehydration, slowly raise the temperature to 180-200 °C (for DMAc) or up to 320 °C (for diphenyl sulfone) to initiate the polymerization reaction. Maintain this temperature for 6-12 hours under a constant nitrogen flow. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Purification: Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary. Slowly pour the viscous polymer solution into a beaker containing methanol with vigorous stirring to precipitate the polymer.
-
Washing: Filter the precipitated polymer using a Buchner funnel. Wash the polymer powder sequentially with deionized water and methanol to remove any unreacted monomers, salts, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours.
Diagram of the Hypothetical PAEK Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C7H7FO | CID 2737394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 5. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Gas Chromatography (GC) Analysis of 4-Fluoro-3-methylphenol via Derivatization
Introduction
4-Fluoro-3-methylphenol is a substituted phenolic compound of interest in various fields, including pharmaceutical and chemical synthesis. Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct GC analysis of polar compounds like this compound can be challenging due to poor peak shape and potential thermal degradation. Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile derivatives, thereby improving their chromatographic behavior and detection sensitivity.[1][2]
This document provides detailed application notes and protocols for the derivatization of this compound for GC analysis. Two common derivatization techniques, silylation and acylation, are discussed, providing researchers, scientists, and drug development professionals with the necessary information to develop robust and reliable analytical methods.
Principle of Derivatization for Phenols
The primary goal of derivatizing this compound is to replace the active hydrogen of the polar hydroxyl (-OH) group with a non-polar group. This modification reduces intermolecular hydrogen bonding, which in turn increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape, better resolution, and enhanced sensitivity.[1][2]
-
Silylation: This is a widely used derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group.[1][2] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent for this purpose.[3]
-
Acylation: In this method, the hydroxyl group is converted into an ester. Acetic anhydride (B1165640) is a frequently used acetylating agent that is both effective and cost-efficient.[4]
Experimental Workflow
The general workflow for the analysis of this compound using GC following derivatization is outlined below. This process includes sample preparation, the derivatization reaction, and subsequent GC-MS analysis.
Caption: General workflow for the GC analysis of this compound.
Derivatization Protocols
The following are detailed protocols for the silylation and acylation of this compound.
Protocol 1: Silylation using BSTFA
This protocol describes the derivatization of this compound to its corresponding trimethylsilyl (TMS) ether using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Materials and Reagents:
-
This compound standard or sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (catalyst)[3]
-
Pyridine (B92270) or Acetonitrile (reaction solvent, anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Experimental Procedure:
-
Sample Preparation: Accurately transfer a known amount of the this compound standard or sample extract into a reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to the dried residue and vortex to dissolve.
-
Derivatization: Add 100 µL of BSTFA (with 1% TMCS) to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven.[1]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC system.
Protocol 2: Acylation using Acetic Anhydride
This protocol details the derivatization of this compound to its acetate (B1210297) ester using acetic anhydride.
Materials and Reagents:
-
This compound standard or sample extract
-
Acetic Anhydride
-
Pyridine (catalyst and solvent)
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., hexane (B92381) or dichloromethane)
-
Anhydrous sodium sulfate (B86663)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
Experimental Procedure:
-
Sample Preparation: Transfer a known amount of the this compound standard or sample extract into a reaction vial. If necessary, evaporate any existing solvent to dryness.
-
Reagent Addition: Add 100 µL of pyridine to dissolve the residue, followed by the addition of 100 µL of acetic anhydride.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Let the reaction proceed at room temperature for 30 minutes, or heat at 60°C for 10 minutes for a faster reaction.
-
Quenching: After cooling to room temperature, add 1 mL of deionized water and vortex. To neutralize excess acetic anhydride, add 1 mL of saturated sodium bicarbonate solution and vortex again.
-
Extraction: Add 1 mL of an organic extraction solvent (e.g., hexane or dichloromethane), vortex for 1 minute, and allow the layers to separate.
-
Drying and Transfer: Carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The resulting solution containing the acetylated derivative is ready for GC analysis.
Quantitative Data
Table 1: Illustrative GC-FID Method Parameters for a Structurally Similar Compound (4-Chloro-3-methylphenol) without Derivatization
| Parameter | Value | Reference |
| Analyte | 4-Chloro-3-methylphenol | [5] |
| Detector | Flame Ionization Detector (FID) | [5] |
| Retention Time | 19.75 min | [5] |
| Limit of Detection (LOD) | ~50 µg/L (50 ppb) | [5] |
Note: This data is for the underivatized compound and serves as a baseline for comparison of the expected improvement in sensitivity after derivatization.
Table 2: General Performance Data for GC-MS Analysis of Silylated Phenols
| Parameter | Typical Range | Reference |
| Linearity (R²) | > 0.99 | [6] |
| Limit of Detection (LOD) | 0.1 - 1.3 µg/L | [7] |
| Limit of Quantification (LOQ) | 0.3 - 4.2 µg/L | [7] |
| Precision (RSD%) | < 15% | [8] |
| Recovery (%) | 80 - 115% | [8] |
Note: These are general performance characteristics for the analysis of various phenols after silylation and may vary for this compound.
Logical Relationship of Derivatization Choice
The choice between silylation and acylation depends on several factors, including the sample matrix, potential interferences, and the desired sensitivity of the method. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting a derivatization method.
Conclusion
Derivatization of this compound through either silylation with BSTFA or acylation with acetic anhydride is a crucial step for reliable and sensitive GC analysis. The choice of the derivatization agent will depend on the specific requirements of the analytical method, including desired sensitivity, sample matrix, and cost considerations. The provided protocols offer a solid foundation for developing a validated method for the quantification of this compound in various samples. It is recommended to perform a full method validation for the specific application to determine the precise quantitative performance characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. gcms.cz [gcms.cz]
- 5. Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale [mdpi.com]
- 6. thescipub.com [thescipub.com]
- 7. brjac.com.br [brjac.com.br]
- 8. Validation of a novel and rapid method for the simultaneous determination of some phenolic organohalogens in human serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Coupling of 4-Fluoro-3-methylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[3][4] Its applications are particularly significant in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients.[2][5]
This document provides a detailed experimental protocol for the Suzuki coupling of derivatives of 4-fluoro-3-methylphenol. This structural motif is of interest in medicinal chemistry, and the ability to functionalize it through C-C bond formation is crucial for developing new molecular entities. The protocol is based on established methodologies for similar aryl fluoride (B91410) and phenol (B47542) derivatives.[6][7]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[8] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide or carbon-triflate bond of the electrophile.[8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.[8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]
For phenolic substrates, the hydroxyl group is typically converted to a better leaving group, such as a triflate (OTf), to serve as the electrophile in the coupling reaction.
Experimental Workflow
The following diagram outlines the general workflow for the Suzuki coupling of a this compound derivative.
Caption: General experimental workflow for Suzuki coupling.
Detailed Experimental Protocols
This section provides a representative protocol for the Suzuki coupling of 4-fluoro-3-methylphenyl trifluoromethanesulfonate (B1224126) with phenylboronic acid.
Protocol 1: Synthesis of 4-fluoro-3-methyl-1-((trifluoromethyl)sulfonyl)oxy)benzene
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (B109758) (DCM, 0.2 M) at 0 °C, add pyridine (B92270) (1.5 eq).
-
Slowly add trifluoromethanesulfonic anhydride (B1165640) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the aryl triflate.
Protocol 2: Suzuki Coupling Reaction
-
To a dry Schlenk flask, add 4-fluoro-3-methylphenyl trifluoromethanesulfonate (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).[9]
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).[9]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed solvents, for example, a mixture of 1,2-dimethoxyethane (B42094) (DME) and water (4:1 v/v).[9]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[9]
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.[3]
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation: Reaction Conditions
The choice of catalyst, base, and solvent system is critical for the success of the Suzuki coupling.[10] The following table summarizes common conditions used in related Suzuki coupling reactions.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (5 mol%) / SPhos (10 mol%) | [3][9] |
| Base | K₂CO₃ (2.0 eq) | Cs₂CO₃ (3.0 eq) | K₃PO₄ (4.0 eq) | [3] |
| Solvent | DME / Water (4:1) | THF / Water (5:1) | Toluene / Water | [3][9] |
| Temperature | 90 °C | 40 °C | 80 °C | [3] |
| Typical Yield | 70-95% | 65-90% | 75-98% | N/A |
Yields are representative for analogous systems and may vary for the specific substrate.
Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Safety Precautions
-
Palladium catalysts can be flammable and toxic. Handle them in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Bases such as potassium carbonate can be irritating. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reactions under pressure or at high temperatures should be conducted behind a blast shield.[10]
Conclusion
The Suzuki-Miyaura cross-coupling provides a versatile and effective method for the functionalization of this compound derivatives. By converting the phenol to a triflate, a wide range of aryl and vinyl groups can be introduced using various boronic acids. The selection of an appropriate palladium catalyst, base, and solvent system is crucial for optimizing reaction yields and purity. The protocols and data presented here serve as a comprehensive guide for researchers in the synthesis of novel compounds for drug discovery and development.
References
- 1. odp.library.tamu.edu [odp.library.tamu.edu]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: The Role of 4-Fluoro-3-methylphenol in the Synthesis of High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-methylphenol is a substituted aromatic compound with potential applications as a monomer or co-monomer in the synthesis of high-performance polymers. The incorporation of fluorine and methyl groups onto the phenol (B47542) backbone can impart desirable properties to the resulting polymers, such as enhanced thermal stability, chemical resistance, and modified solubility. While specific examples of high-performance polymers synthesized directly from this compound are not extensively documented in publicly available literature, its structure suggests a role in the creation of specialty poly(arylene ether)s and related high-performance thermoplastics.
This document provides a prospective overview of the potential role of this compound in this field, including hypothetical property data and generalized experimental protocols based on established synthesis methods for analogous fluorinated polymers.
Potential Advantages of Incorporating this compound in Polymers
The unique substitution pattern of this compound is anticipated to influence polymer properties in the following ways:
-
Enhanced Thermal Stability: The presence of the C-F bond, one of the strongest single bonds in organic chemistry, is expected to increase the thermal and thermo-oxidative stability of the polymer backbone.
-
Improved Chemical Resistance: The electron-withdrawing nature of the fluorine atom can shield the polymer chain from chemical attack, leading to greater resistance to a wide range of solvents and corrosive agents.
-
Modified Solubility and Processability: The methyl group can disrupt polymer chain packing, potentially improving the solubility of otherwise rigid polymer backbones in common organic solvents, thus aiding in processing.
-
Tailored Dielectric Properties: The introduction of fluorine can lower the dielectric constant of the polymer, making it a candidate for applications in microelectronics.
Hypothetical High-Performance Polymer Synthesis
A plausible application of this compound is in the nucleophilic aromatic substitution (SNA) synthesis of poly(arylene ether)s. In this reaction, the phenoxide form of this compound would act as a nucleophile, attacking an activated aromatic dihalide.
Hypothetical Polymer Data
The following table summarizes the anticipated properties of a hypothetical poly(arylene ether ketone) synthesized using this compound, a bisphenol, and an activated dihalide like 4,4'-difluorobenzophenone. These values are extrapolated from data for similar fluorinated high-performance polymers.
| Property | Expected Value |
| Glass Transition Temperature (Tg) | 200 - 250 °C |
| 5% Weight Loss Temperature (TGA) | > 500 °C in N₂ |
| Tensile Strength | 80 - 100 MPa |
| Tensile Modulus | 2.5 - 3.5 GPa |
| Dielectric Constant (1 MHz) | 2.8 - 3.2 |
| Solubility | Soluble in NMP, DMF, Sulfolane |
Experimental Protocols
The following are generalized protocols for the synthesis of high-performance polymers where this compound could potentially be used as a co-monomer.
Protocol 1: Synthesis of a Poly(arylene ether ketone) Copolymer
This protocol describes a method for the synthesis of a random copolymer where this compound is incorporated to modify the properties of a standard poly(ether ether ketone) (PEEK).
Materials:
-
This compound
-
Hydroquinone
-
4,4'-Difluorobenzophenone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, combine this compound, hydroquinone, 4,4'-difluorobenzophenone, and an excess of potassium carbonate.
-
Add NMP and toluene to the flask.
-
Heat the mixture to reflux (around 140-160 °C) for 2-4 hours to azeotropically remove water.
-
After the removal of water, drain the toluene from the Dean-Stark trap and slowly raise the reaction temperature to 180-200 °C.
-
Maintain the reaction at this temperature for 8-16 hours, monitoring the viscosity of the solution.
-
Cool the reaction mixture and precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol.
-
Filter, wash the polymer thoroughly with hot water and methanol, and dry under vacuum at 120 °C.
Visualizations
Diagram 1: Hypothetical Synthesis of a Poly(arylene ether) using this compound
Caption: Workflow for the synthesis of a high-performance poly(arylene ether).
Diagram 2: Logical Relationship of Structure to Properties
Caption: Influence of monomer structure on polymer properties.
Application Notes and Protocols for the Use of 4-Fluoro-3-methylphenol in the Development of Novel Pesticides and Herbicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-fluoro-3-methylphenol as a key intermediate in the synthesis of novel pesticides and herbicides. While not typically an active ingredient itself, its unique chemical structure offers a valuable scaffold for the development of potent and selective agrochemicals.
Introduction to this compound in Agrochemical Synthesis
This compound (CAS 452-70-0) is an aromatic organic compound that serves as a versatile building block in the synthesis of complex molecules for the agricultural industry.[1][2][3] Its phenolic hydroxyl group and the presence of a fluorine atom and a methyl group on the aromatic ring allow for a variety of chemical modifications, making it a valuable precursor for creating new active ingredients with desired pesticidal or herbicidal properties.[2] The fluorine substituent, in particular, can enhance the biological activity and metabolic stability of the final product.[2]
Application in the Synthesis of Pyrethroid-like Insecticides
While direct synthesis from this compound is not prominently documented in publicly available literature, a closely related derivative, 4-fluoro-3-phenoxybenzaldehyde (B1330021), is a key intermediate in the production of synthetic pyrethroid insecticides.[1] Pyrethroids are a major class of insecticides that act as potent neurotoxins in insects by targeting voltage-gated sodium channels. The synthesis of 4-fluoro-3-phenoxybenzaldehyde can be envisioned to start from precursors structurally related to this compound, highlighting the potential of this scaffold in the pyrethroid field.
A general synthetic approach to a key intermediate for pyrethroid-like insecticides, starting from a related bromo-fluoro compound, is outlined in the following experimental protocol.
Experimental Protocol: Synthesis of 3-Bromo-4-fluoro-benzaldehyde Acetal (B89532) (A Pyrethroid Intermediate Precursor)
This protocol describes a step in the synthesis of a precursor for pyrethroid insecticides, illustrating the type of chemical transformations the this compound scaffold could undergo.
Materials:
-
3-bromo-4-fluoro-benzyl alcohol
-
Sulfuric acid (H₂SO₄)
-
Water (H₂O)
-
Tricapryl-methyl-ammonium chloride (Aliquat 336)
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Potassium dichromate (K₂Cr₂O₇)
Procedure: [4]
-
Prepare a mixture of 29.4 g (0.3 mol) of sulfuric acid, 50 ml of water, and 2 ml of Aliquat 336.
-
Add this mixture to a solution of 20.5 g (0.1 mol) of 3-bromo-4-fluoro-benzyl alcohol in 250 ml of methylene chloride at room temperature.
-
Add 9.7 g (0.033 mol) of potassium dichromate to the reaction mixture.
-
Maintain the temperature at approximately 25°C for 2 hours, with slight cooling if necessary.
-
After the reaction is complete, add 100 ml of water.
-
Separate the organic phase.
-
Extract the aqueous phase once more with 100 ml of methylene chloride.
-
Combine the organic phases for further processing.
This resulting aldehyde can then be converted to an acetal and subsequently reacted with a phenolate (B1203915) to yield the 4-fluoro-3-phenoxy-benzaldehyde acetal, a direct precursor to pyrethroid insecticides.[4]
Application in the Synthesis of Novel Herbicides
A patent describes the synthesis of N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)butanoic acid amide, a herbicide, from 4-fluoro-3-trifluoromethylphenol.[5] This highlights the utility of the substituted phenoxy scaffold in developing herbicides. While this example uses a trifluoromethyl analogue, it demonstrates a plausible synthetic route for derivatives of this compound.
Conceptual Experimental Workflow for Herbicide Synthesis
The following diagram illustrates a conceptual workflow for the synthesis and evaluation of a novel herbicide derived from this compound, based on analogous patented chemical processes.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Applications of this compound in Chemical Industry [weimiaobio.com]
- 3. scbt.com [scbt.com]
- 4. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 5. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
Application Notes and Protocols for Detecting Aromatic Metabolites Using 4-Fluoro-3-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of metabolic pathways is crucial for understanding the biotransformation of aromatic compounds by microbial communities, a process of significant interest in drug development, environmental science, and industrial biotechnology. The use of fluorinated analogs of parent compounds serves as a powerful technique to elucidate these pathways. The fluorine atom acts as a stable label that is not naturally present in most biological systems, allowing for the sensitive and specific tracking of metabolites derived from the fluorinated parent compound using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
This document provides detailed application notes and protocols for the use of 4-Fluoro-3-methylphenol as a metabolic probe to investigate the degradation pathway of m-cresol (B1676322) in a microbial consortium. The introduction of this compound is expected to inhibit the metabolic enzymes responsible for m-cresol degradation, leading to the accumulation of both fluorinated and non-fluorinated intermediates. The detection and quantification of these metabolites provide insights into the underlying biochemical reactions.
Principle of the Method
This compound, an analog of m-cresol, can be introduced into a microbial culture that actively metabolizes m-cresol. The fluorinated compound is expected to be processed by the same enzymatic machinery that acts on m-cresol. However, the strong carbon-fluorine bond can slow down or halt subsequent enzymatic steps, leading to the accumulation of fluorinated intermediates. By analyzing the culture medium for these accumulated fluorinated and non-fluorinated metabolites, the metabolic pathway of m-cresol can be inferred. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice due to its high sensitivity and ability to separate and identify a wide range of volatile and semi-volatile organic compounds after appropriate derivatization.
Data Presentation
The following table summarizes representative quantitative data that could be obtained from a GC-MS analysis of a microbial culture incubated with m-cresol and this compound. The concentrations are illustrative and would vary depending on the specific microbial consortium and experimental conditions.
| Compound | Retention Time (min) | Target Ion (m/z) | Concentration in Control Culture (µM) | Concentration in Culture with this compound (µM) |
| m-Cresol | 12.5 | 107 | 50 | 150 |
| 4-Hydroxy-2-methylbenzoic acid | 18.2 | 296 (TMS derivative) | 5 | 50 |
| 4-Hydroxybenzoic acid | 16.8 | 282 (TMS derivative) | < 1 | 25 |
| Benzoic acid | 14.1 | 194 (TMS derivative) | < 1 | 15 |
| This compound | 12.8 | 126 | Not Applicable | 80 |
| 5-Fluoro-4-hydroxy-2-methylbenzoic acid | 18.5 | 314 (TMS derivative) | Not Applicable | 45 |
| 3-Fluoro-4-hydroxybenzoic acid | 17.1 | 300 (TMS derivative) | Not Applicable | 20 |
| 3-Fluorobenzoic acid | 14.4 | 212 (TMS derivative) | Not Applicable | 10 |
Note: The quantitative data presented in this table is illustrative and intended to represent the expected trends in a typical experiment. Actual concentrations will vary based on experimental parameters.
Experimental Protocols
Culturing of Microbial Consortium
Objective: To prepare an active microbial culture capable of degrading m-cresol.
Materials:
-
Anaerobic growth medium (e.g., modified mineral salts medium)
-
Microbial inoculum (e.g., anaerobic sludge)
-
m-Cresol (as the primary carbon source)
-
This compound
-
Anaerobic culture vessels (serum bottles)
-
Nitrogen gas (for creating an anaerobic environment)
Protocol:
-
Prepare the anaerobic growth medium and dispense it into serum bottles.
-
Sparge the medium with nitrogen gas to remove oxygen.
-
Seal the bottles with butyl rubber stoppers and aluminum crimps.
-
Autoclave the sealed bottles to sterilize the medium.
-
After cooling, inoculate the medium with the microbial source.
-
Add m-cresol to a final concentration of approximately 200 µM as the primary substrate.
-
For the experimental group, add this compound to a final concentration of approximately 100 µM. The control group will not receive the fluorinated compound.
-
Incubate the cultures under appropriate anaerobic conditions (e.g., 37°C in the dark).
-
Monitor the degradation of m-cresol over time by taking periodic samples for GC-MS analysis.
Sample Preparation for GC-MS Analysis
Objective: To extract and derivatize aromatic metabolites from the microbial culture for GC-MS analysis.
Materials:
-
Culture samples
-
Dichloromethane (B109758) (or other suitable organic solvent)
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge and centrifuge tubes
-
Nitrogen evaporator
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (as a catalyst and solvent)
-
GC vials with inserts
Protocol:
-
Collect 1 mL of the microbial culture into a centrifuge tube.
-
Acidify the sample to pH < 2 with concentrated HCl to protonate the acidic metabolites.
-
Add 1 mL of dichloromethane to the tube and vortex vigorously for 2 minutes to extract the aromatic compounds.
-
Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the bottom organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a clean GC vial insert.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization of hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis
Objective: To separate, identify, and quantify the derivatized aromatic metabolites.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for separating aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium (as carrier gas)
GC-MS Parameters (Example):
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Visualizations
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Fluorination of 3-Methylphenol
Welcome to the technical support center for the fluorination of 3-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the fluorination of 3-methylphenol.
Guide 1: Low or No Product Yield
Low or no yield of the desired fluorinated 3-methylphenol derivative is a common issue. The underlying cause often depends on the fluorination method employed.
| Potential Cause | Explanation & Mitigation |
| Inactive Fluorinating Reagent | Many fluorinating reagents are moisture-sensitive. For instance, deoxyfluorinating agents like PhenoFluor™ and electrophilic reagents such as Selectfluor™ can decompose if not stored under anhydrous conditions. Solution: Use a fresh batch of the reagent or ensure it has been stored properly in a desiccator or glovebox.[1][2][3] |
| Presence of Moisture | Water in the solvent or on the glassware can quench moisture-sensitive reagents and intermediates. This is particularly critical for deoxyfluorination and nucleophilic aromatic substitution (SNAr) reactions using anhydrous fluoride (B91410) salts.[1][4] Solution: Use freshly dried, anhydrous solvents and ensure all glassware is oven-dried or flame-dried before use. |
| Inappropriate Solvent | The choice of solvent is crucial and method-dependent. For example, some deoxyfluorination reactions perform poorly in polar or protic solvents like acetonitrile (B52724).[3] Conversely, electrophilic fluorinations with reagents like Selectfluor™ can react exothermically and dangerously with solvents such as DMF, pyridine, and DMSO.[1] Solution: Consult literature for the specific fluorination method. For deoxyfluorinations, nonpolar solvents like toluene (B28343) are often preferred.[5][6] For electrophilic fluorinations, acetonitrile is a common choice.[4] |
| Low Reaction Temperature | Some fluorination reactions, particularly SNAr, require elevated temperatures to proceed at a reasonable rate.[4] Solution: Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Poor Leaving Group (for SNAr or Deoxyfluorination) | For SNAr, the leaving group's ability to depart is critical. The typical reactivity order is F > Cl > Br > I.[4] In deoxyfluorination, the phenolic hydroxyl group must be effectively converted into a better leaving group in situ. Solution: For SNAr, ensure a suitable leaving group is present. For deoxyfluorination of 3-methylphenol, consider converting it to an aryl triflate for subsequent palladium-catalyzed fluorination if direct methods fail.[7] |
| Substrate Limitations | The presence of other functional groups on the aromatic ring can interfere with the reaction. Strong hydrogen bond donors, such as other alcohols or amines, can be particularly problematic in some deoxyfluorination reactions.[4][5] Solution: Protect interfering functional groups before the fluorination step. |
Guide 2: Poor Regioselectivity (Formation of Isomers)
When targeting a specific isomer of fluoro-3-methylphenol, the formation of a mixture of ortho and para products is a frequent challenge, especially with electrophilic fluorination.
| Potential Cause | Explanation & Mitigation |
| Inherent Reactivity of 3-Methylphenol | The hydroxyl group is a strong ortho-, para-director, and the methyl group is a weaker ortho-, para-director. In electrophilic fluorination, this leads to substitution at positions 2, 4, and 6, resulting in a mixture of isomers.[3][4] |
| Reaction Conditions | The solvent and temperature can influence the ratio of ortho to para isomers.[4] Solution: Screen different solvents (e.g., acetonitrile, dichloromethane, chloroform) to optimize the regioselectivity.[4] Running the reaction at a lower temperature may also improve selectivity by favoring the thermodynamically controlled product. |
| Choice of Fluorinating Agent | Different electrophilic fluorinating agents may offer varying degrees of regioselectivity. Solution: While Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are common choices, it may be beneficial to explore other reagents or different reaction conditions to influence the isomer ratio.[8][9] |
Guide 3: Formation of Byproducts
The appearance of unexpected products can complicate purification and reduce the yield of the desired fluorinated compound.
| Potential Cause | Explanation & Mitigation |
| Dearomatization | The high reactivity of electrophilic fluorinating agents with activated rings like 3-methylphenol can sometimes lead to the destruction of the aromatic ring.[3][4] Solution: Carefully control the reaction temperature; lower temperatures can reduce the rate of dearomatization.[4] The slow, portion-wise addition of the fluorinating agent can also help to minimize this side reaction.[4] |
| Over-fluorination | The product, being an activated aromatic ring itself, can sometimes undergo a second fluorination, leading to difluorinated byproducts. Solution: Use a stoichiometric amount or a slight excess of the fluorinating agent. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. |
| Polymerization/Degradation | Phenols can be sensitive to strongly acidic or basic conditions, or to strong oxidizing agents, which can lead to polymerization or degradation.[1] Solution: Employ milder reaction conditions where possible. For sensitive substrates, consider neutral fluorination methods.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for fluorinating 3-methylphenol?
A1: The main strategies include:
-
Electrophilic Fluorination: This involves treating 3-methylphenol with an electrophilic fluorine source like Selectfluor™ (F-TEDA-BF₄) or N-Fluorobenzenesulfonimide (NFSI). This method directly adds a fluorine atom to the aromatic ring, typically at the ortho or para positions relative to the hydroxyl group.[4][9]
-
Deoxyfluorination: This method replaces the phenolic hydroxyl group with fluorine. Reagents like PhenoFluor™ can achieve this in a single step (ipso-substitution).[5][10]
-
Nucleophilic Aromatic Substitution (SNAr): This is a multi-step approach where the hydroxyl group of 3-methylphenol is first converted into a good leaving group (like a triflate). This is followed by a palladium-catalyzed reaction with a fluoride source (e.g., CsF) to replace the leaving group with fluorine.[7][11]
Q2: I am using Selectfluor™ for the electrophilic fluorination of 3-methylphenol and getting a mixture of isomers. How can I improve the selectivity?
A2: Achieving high regioselectivity in the electrophilic fluorination of activated phenols is challenging. The hydroxyl group strongly directs ortho and para. For 3-methylphenol, this means positions 2, 4, and 6 are activated. To improve selectivity, you can try modifying the reaction conditions. Experiment with different anhydrous solvents like acetonitrile, dichloromethane, or chloroform, as the solvent can influence the ortho/para ratio.[4] Lowering the reaction temperature can also sometimes favor one isomer over another.
Q3: My deoxyfluorination reaction with PhenoFluor™ on 3-methylphenol is not working. What is the most likely cause?
A3: The most common reason for the failure of deoxyfluorination reactions is the presence of moisture. PhenoFluor™ is highly sensitive to water and will decompose, rendering it inactive.[4] Ensure that all your reagents, solvents (toluene is often effective), and glassware are scrupulously dry.[3][5] Another potential issue is the quality of the fluoride source, such as CsF, which must also be anhydrous.[4]
Q4: Can I directly replace the hydroxyl group of 3-methylphenol using a nucleophilic fluoride source like KF?
A4: No, direct displacement of the phenolic hydroxyl group with a simple fluoride salt like KF is not feasible as the hydroxide (B78521) ion is a very poor leaving group. To achieve this transformation, the hydroxyl group must first be converted into a better leaving group. A common strategy is to convert the phenol (B47542) to an aryl triflate, which can then undergo a palladium-catalyzed nucleophilic fluorination (a variation of the Buchwald-Hartwig amination).[7][11] Alternatively, specialized deoxyfluorination reagents like PhenoFluor™ are designed to activate the hydroxyl group in situ for displacement by fluoride.[5]
Q5: What safety precautions should I take when working with fluorinating agents?
A5: Many fluorinating agents are hazardous and require careful handling.[3]
-
Selectfluor™: While relatively stable, it is a strong oxidizing agent and can react exothermically with certain solvents like DMF and DMSO.[1][12]
-
NFSI: This reagent is also an oxidant and should be handled with care.[13]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Review the Safety Data Sheet (SDS) for the specific reagent you are using before starting your experiment.
Experimental Protocols
Protocol 1: Electrophilic Fluorination using Selectfluor™
This protocol is adapted from general literature procedures for the fluorination of phenols.[4]
-
Preparation: In a flame-dried round-bottom flask under a nitrogen or argon atmosphere, dissolve 3-methylphenol (1.0 equiv) in anhydrous acetonitrile (0.1 M).
-
Reaction Setup: In a separate container, dissolve Selectfluor™ (1.1-1.2 equiv) in anhydrous acetonitrile.
-
Addition: Slowly add the Selectfluor™ solution to the 3-methylphenol solution at 0 °C to control the reaction rate.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the starting material is consumed, quench the reaction by adding water. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the isomers.
Protocol 2: Deoxyfluorination using PhenoFluor™
This protocol is based on the method developed by Ritter and coworkers.[10][11]
-
Preparation: In a glovebox or under an inert atmosphere, add 3-methylphenol (1.0 equiv), PhenoFluor™ reagent (1.5 equiv), and anhydrous cesium fluoride (CsF) (2.0 equiv) to an oven-dried vial.
-
Reaction Setup: Add anhydrous toluene (0.2 M) to the vial.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 80-110 °C. The reaction is often heterogeneous, so efficient stirring is crucial.[4] Monitor the reaction progress by GC-MS or ¹⁹F NMR. Electron-rich phenols like 3-methylphenol may require higher temperatures and longer reaction times.[5][11]
-
Work-up and Purification: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite®, washing with dichloromethane.[4] Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A flowchart for troubleshooting low yield in fluorination reactions.
Caption: Overview of major fluorination methods for 3-methylphenol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deoxyfluorination of Phenols [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 10. PhenoFluor™ Deoxyfluorination Solution [sigmaaldrich.com]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 13. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
Common side reactions and byproducts in 4-Fluoro-3-methylphenol synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Fluoro-3-methylphenol. The information is presented in a question-and-answer format to directly tackle specific experimental issues.
Section 1: Troubleshooting Guides
This section offers solutions to common problems that may arise during the synthesis of this compound, focusing on two primary synthetic routes: Electrophilic Fluorination of 3-Methylphenol and the Balz-Schiemann Reaction.
Electrophilic Fluorination of 3-Methylphenol
The direct fluorination of 3-methylphenol using an electrophilic fluorine source, such as Selectfluor™, is a common synthetic approach. However, achieving high yield and regioselectivity can be challenging.
Problem: Low Yield of this compound
Question: I am attempting the electrophilic fluorination of 3-methylphenol, but my yield of the desired this compound is consistently low. What are the potential causes and how can I improve the yield?
Answer: Low yields in the electrophilic fluorination of 3-methylphenol can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Moisture and Reagent Purity: Electrophilic fluorinating reagents like Selectfluor™ are sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used. The purity of the starting material, 3-methylphenol, is also crucial, as impurities can consume the fluorinating agent or catalyze side reactions.
-
Reaction Temperature: The reaction temperature can significantly impact the outcome. Higher temperatures may lead to decomposition of the starting material, product, or fluorinating reagent, as well as an increase in the formation of byproducts. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Experimenting with a range of anhydrous solvents, from nonpolar (e.g., dichloromethane) to polar aprotic (e.g., acetonitrile), may help identify the optimal reaction medium.
-
Reaction Time: Insufficient reaction time can result in incomplete conversion of the starting material. Conversely, excessively long reaction times may lead to product degradation or the formation of more side products. Monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is essential to determine the optimal reaction time.
Problem: Poor Regioselectivity and Formation of Isomeric Byproducts
Question: My main problem is the formation of a mixture of isomers, primarily 2-fluoro-5-methylphenol (B1295812) and 6-fluoro-3-methylphenol, in addition to the desired this compound. How can I improve the regioselectivity of the fluorination?
Answer: Achieving high regioselectivity in the electrophilic fluorination of substituted phenols is a common challenge.[1] The hydroxyl and methyl groups on the 3-methylphenol ring are both ortho-, para-directing groups, leading to the potential for fluorination at multiple positions.
-
Steric Hindrance: The methyl group can sterically hinder the ortho positions (2 and 6), which can favor fluorination at the less hindered para position (4). However, electronic effects can still lead to substitution at the ortho positions.
-
Fluorinating Reagent: The choice of fluorinating reagent can influence regioselectivity. While Selectfluor™ is widely used, other electrophilic fluorine sources with different steric and electronic properties could be explored.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.
-
Solvent: The solvent can play a role in stabilizing the intermediates and influencing the transition states, thereby affecting the isomer distribution. Systematic screening of solvents is recommended.
-
-
Protecting Groups: In some cases, protecting the hydroxyl group of 3-methylphenol prior to fluorination can alter the directing effects and improve regioselectivity. The protecting group can then be removed in a subsequent step.
Table 1: Common Isomeric Byproducts in the Electrophilic Fluorination of 3-Methylphenol
| Byproduct Name | Structure | Notes on Formation |
| 2-Fluoro-5-methylphenol | Ortho-fluorination relative to the hydroxyl group. | |
| 6-Fluoro-3-methylphenol | Ortho-fluorination relative to the hydroxyl group. |
Problem: Formation of Dearomatized Byproducts
Question: I am observing byproducts that appear to be the result of dearomatization of the phenol (B47542) ring. How can this be minimized?
Answer: Dearomatization is a known side reaction in the electrophilic fluorination of electron-rich aromatic compounds like phenols.[1] This occurs when the aromatic ring is overly activated, leading to further reaction with the electrophilic fluorine.
-
Control of Stoichiometry: Use a precise stoichiometry of the fluorinating agent. An excess of the reagent can promote over-fluorination and dearomatization.
-
Reaction Temperature: Lowering the reaction temperature can help to control the reactivity and minimize dearomatization.
-
Gradual Addition: Adding the fluorinating agent slowly to the solution of 3-methylphenol can help to maintain a low concentration of the electrophile and reduce the likelihood of side reactions.
Balz-Schiemann Reaction
The Balz-Schiemann reaction provides an alternative route to this compound, typically starting from 3-methyl-4-aminophenol. This multi-step process involves diazotization followed by thermal or photochemical decomposition of the resulting diazonium salt.
Problem: Low Yield of Diazonium Salt Intermediate
Question: I am having trouble with the first step of the Balz-Schiemann reaction, the diazotization of 3-methyl-4-aminophenol. The yield of the diazonium tetrafluoroborate (B81430) is low. What could be the issue?
Answer: The formation of the diazonium salt is a critical step, and several factors can affect its yield.
-
Temperature Control: The diazotization reaction must be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.
-
Acid Concentration: A sufficient concentration of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄), is required for the formation of the diazonium salt and to prevent unwanted side reactions.
-
Purity of Amine: The starting 3-methyl-4-aminophenol should be of high purity. Impurities can interfere with the diazotization process.
-
Rate of Nitrite (B80452) Addition: The sodium nitrite solution should be added slowly to the acidic solution of the amine to control the reaction rate and prevent a rapid increase in temperature.
Problem: Incomplete Decomposition of the Diazonium Salt
Question: During the thermal decomposition of the isolated diazonium tetrafluoroborate salt, I am getting a low yield of this compound and recovering a significant amount of the unreacted diazonium salt. How can I ensure complete decomposition?
Answer: Incomplete decomposition can be due to insufficient heating or the presence of impurities.
-
Decomposition Temperature: The diazonium salt needs to be heated to a specific temperature to induce the decomposition and release of nitrogen gas. This temperature can vary depending on the specific salt. A gradual increase in temperature under controlled conditions is recommended.
-
Anhydrous Conditions: The diazonium salt should be completely dry before thermal decomposition. The presence of water can lead to the formation of phenolic byproducts instead of the desired aryl fluoride.
-
Use of a High-Boiling Solvent: Performing the decomposition in a high-boiling inert solvent can provide better heat transfer and more controlled decomposition compared to neat heating of the solid salt.
Problem: Formation of Phenolic Byproducts
Question: My final product is contaminated with 3-methylphenol. What is the cause of this byproduct formation?
Answer: The presence of 3-methylphenol as a byproduct in the Balz-Schiemann reaction is typically due to the reaction of the intermediate diazonium salt with water.
-
Strict Anhydrous Conditions: As mentioned, it is crucial to maintain anhydrous conditions throughout the process, especially during the isolation and decomposition of the diazonium salt.
-
Purity of Reagents and Solvents: Ensure that all reagents and solvents used are free of water.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which synthesis route is generally preferred for producing this compound?
A1: The choice of synthesis route often depends on the scale of the reaction, the availability of starting materials, and the desired purity of the final product.
-
Electrophilic fluorination is a more direct, one-step method but can suffer from regioselectivity issues, leading to a mixture of isomers that may be difficult to separate.[1]
-
The Balz-Schiemann reaction is a multi-step process but can offer better control over regioselectivity, provided the starting aminophenol is readily available and pure. The handling of potentially unstable diazonium salts is a key consideration for this route.[2][3]
Q2: What are the main byproducts to expect in the synthesis of this compound?
A2: The primary byproducts depend on the chosen synthesis route.
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Electrophilic Fluorination: The main byproducts are typically isomeric fluorophenols (2-fluoro-5-methylphenol and 6-fluoro-3-methylphenol). Dearomatized compounds can also be formed under certain conditions.[1]
-
Balz-Schiemann Reaction: The most common byproduct is the corresponding phenol (3-methylphenol) if water is present during the decomposition of the diazonium salt. Other potential byproducts can arise from incomplete reaction or side reactions of the diazonium intermediate.
Q3: How can I purify this compound from its isomers?
A3: The separation of isomeric fluorophenols can be challenging due to their similar physical properties.
-
Column Chromatography: Careful column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can be effective for separating isomers, especially on a smaller scale.
-
Preparative HPLC: For higher purity requirements, preparative high-performance liquid chromatography (HPLC) may be necessary.
-
Crystallization: If the desired product and its isomeric impurities have sufficiently different solubilities in a particular solvent, fractional crystallization may be a viable purification method.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the products?
A4: A combination of chromatographic and spectroscopic techniques is recommended.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent tool for monitoring the progress of the reaction, identifying the main product, and detecting volatile byproducts, including isomers.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the structure of the final product and identifying the positions of the fluorine and methyl groups on the aromatic ring.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction in real-time.
Section 3: Experimental Protocols and Visualizations
Generalized Experimental Protocol for Electrophilic Fluorination of 3-Methylphenol
This protocol provides a general guideline. Optimization of specific parameters may be required.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-methylphenol (1.0 eq.) in an anhydrous solvent (e.g., acetonitrile).
-
Reaction Initiation: Cool the solution to the desired temperature (e.g., 0 °C) in an ice bath.
-
Addition of Fluorinating Agent: Slowly add a solution of Selectfluor™ (1.0-1.2 eq.) in the same anhydrous solvent to the reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
DOT Script for Electrophilic Fluorination Workflow
References
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-Fluoro-3-methylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Fluoro-3-methylphenol (CAS: 452-70-0).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as 3-methylphenol, and byproducts from side reactions. Positional isomers, like 2-fluoro-5-methylphenol (B1295812) or 3-fluoro-4-methylphenol, can also be present depending on the synthetic route. Additionally, residual solvents and reagents used in the synthesis and workup may be present.
Q2: My purified this compound is discolored (yellow or brown). What is the cause and how can I fix it?
A2: Discoloration is often due to the presence of oxidized phenolic impurities. Phenols are susceptible to air oxidation, which can form colored quinone-type structures. To decolorize the product, you can try recrystallization with the addition of a small amount of a reducing agent like sodium dithionite (B78146) or activated carbon. However, be aware that activated carbon can sometimes adsorb the desired product, potentially lowering the yield.
Q3: I am experiencing a low yield after purification. What are the potential reasons?
A3: Low recovery can result from several factors:
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Multiple purification steps: Each purification step (e.g., extraction, chromatography, recrystallization) will inevitably lead to some product loss.
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Product solubility: During recrystallization, a portion of the product will remain dissolved in the mother liquor. Ensure you are using a minimal amount of hot solvent. Cooling the filtrate to a lower temperature might help recover more product, but this may also precipitate more impurities.
-
Adsorption: If using column chromatography, your product might be strongly adsorbing to the stationary phase (e.g., silica (B1680970) gel).
-
Volatility: Although this compound has a relatively high boiling point, some loss due to sublimation can occur during drying under high vacuum, especially if heated.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Can be used to determine the percentage purity by peak area.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Data Presentation
Table 1: Physical Properties of this compound Relevant to Purification
| Property | Value | Significance for Purification |
| CAS Number | 452-70-0 | Unique identifier for the compound. |
| Molecular Formula | C₇H₇FO | Used to calculate molecular weight. |
| Molecular Weight | 126.13 g/mol | Important for stoichiometric calculations. |
| Appearance | White to light yellow crystalline solid | Visual indicator of purity. |
| Melting Point | 31-35 °C | A key parameter for purity assessment via melting point analysis. |
| Boiling Point | 174-179 °C at 760 mmHg | Useful for purification by distillation. |
| Solubility | Limited in water; soluble in organic solvents like ethanol, methanol (B129727), acetone, ethyl acetate (B1210297), and dichloromethane. | Critical for selecting appropriate solvents for recrystallization and chromatography. |
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound.
Recrystallization Issues
Problem: The compound "oils out" instead of forming crystals during recrystallization.
-
Cause: The boiling point of the recrystallization solvent may be higher than the melting point of the compound, or the solution is supersaturated with impurities, depressing the melting point.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to reduce the overall boiling point of the solvent system.
-
Allow the solution to cool more slowly.
-
Scratch the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal of pure this compound.
-
Problem: No crystals form upon cooling.
-
Cause: The solution may not be sufficiently saturated, or crystallization is slow to initiate.
-
Solution:
-
Try to induce crystallization by scratching the inner wall of the flask or adding a seed crystal.
-
If the solution is too dilute, evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Cool the solution in an ice bath to further decrease the solubility.
-
If using a solvent mixture, try adding a small amount of an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity persists, then heat to clarify and cool slowly.
-
Column Chromatography Issues
Problem: The compound is not moving from the origin on the silica gel column.
-
Cause: The eluent is not polar enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane (B92381)/ethyl acetate mixture, increase the percentage of ethyl acetate. For very polar impurities, a small amount of methanol can be added to the eluent.
Problem: Poor separation between this compound and an impurity.
-
Cause: The chosen solvent system does not provide sufficient resolution.
-
Solution:
-
Optimize the mobile phase by testing different solvent systems with varying polarities using Thin Layer Chromatography (TLC) first.
-
Consider switching to a different stationary phase, such as alumina, if your compound is sensitive to the acidic nature of silica gel.
-
Use a longer column to increase the separation distance.
-
Employ gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
-
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Based on solubility data, a mixed solvent system of hexane and ethyl acetate is a good starting point. The goal is to find a system where the compound is soluble in the hot solvent but sparingly soluble at room temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add warm hexane to the hot ethyl acetate solution until it becomes slightly turbid. Reheat the mixture until it is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. To maximize crystal formation, you can then place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection: Use TLC to determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product on the TLC plate should be around 0.3.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 80:20 hexane:ethyl acetate) if necessary to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Vacuum Distillation
Given the relatively high boiling point, vacuum distillation is recommended to avoid decomposition at atmospheric pressure.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and the vacuum connections are secure.
-
Distillation: Place the crude this compound in the distillation flask. Heat the flask gently in an oil bath while applying a vacuum.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. Discard the initial lower-boiling fraction (likely residual solvents) and the higher-boiling residue.
Mandatory Visualization
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for purification issues.
Stability of 4-Fluoro-3-methylphenol under acidic and basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-fluoro-3-methylphenol under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Unexpected Degradation of this compound in a Formulation
If you are observing unexpected degradation of this compound during your experiments, follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for unexpected degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic and basic conditions?
While specific public data on the quantitative stability of this compound is limited, phenols, in general, can be susceptible to degradation under strong acidic and basic conditions, often accelerated by heat. The presence of the fluorine atom and methyl group on the aromatic ring will influence the electron density and, consequently, the reactivity of the phenol (B47542).
Based on general chemical principles and studies on similar compounds like 4-chloro-3-methylphenol, it is anticipated that this compound may undergo oxidation, particularly under basic conditions.[1] The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored degradation products. Under strongly acidic or basic conditions, other reactions like electrophilic or nucleophilic substitution on the aromatic ring could potentially occur, though this is less common for phenols unless other reactive functional groups are present.
Q2: What are the potential degradation pathways for this compound?
The primary anticipated degradation pathway for this compound, especially under oxidative stress which can be prevalent in basic media, is the oxidation of the phenol ring. This can lead to the formation of quinone-type structures. Under forced conditions, such as high temperature and extreme pH, other degradation pathways could be initiated.
Caption: Potential degradation pathways for this compound under stress conditions.
Q3: How can I perform a forced degradation study for this compound?
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method. Here is a general protocol.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the stability of this compound under acidic, basic, and oxidative stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
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Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
-
-
Sample Analysis:
-
Analyze all samples (stressed and unstressed controls) using a suitable stability-indicating HPLC method.
-
Data Presentation: Summary of Forced Degradation Conditions
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl / 1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH / 1 M NaOH | 60°C | 24 hours |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 24 hours |
Q4: What is a suitable HPLC method for analyzing the stability of this compound?
A stability-indicating HPLC method should be able to separate the parent compound from all potential degradation products. While a specific validated method for this compound is not publicly available, a general reverse-phase HPLC method can be developed and validated.
Experimental Protocol: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method for the separation and quantification of this compound and its potential degradation products.
Instrumentation:
-
HPLC with a UV detector (or PDA for peak purity analysis)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (to be optimized):
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds. A good starting point would be a linear gradient from 10% B to 90% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm (based on the UV absorbance of phenols)
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study should be used to demonstrate the specificity of the method.
Caption: Workflow for developing a stability-indicating HPLC method.
References
Technical Support Center: Selective Fluorination of Cresol Isomers
Welcome to the technical support center for challenges in the selective fluorination of cresol (B1669610) isomers. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into cresol scaffolds. Here you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the selective fluorination of cresol isomers so challenging?
A1: The selective fluorination of cresol isomers (ortho-, meta-, and para-cresol) is challenging due to a combination of competing electronic and steric factors. The hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring are both activating, ortho-, para-directing groups.[1] This leads to multiple potential sites for fluorination, making it difficult to achieve high regioselectivity for a single isomer. Furthermore, the high reactivity of the phenol (B47542) ring can lead to side reactions like poly-fluorination and dearomatization, particularly with powerful fluorinating agents.[2]
Q2: What are the primary strategies for fluorinating cresol isomers?
A2: The two main strategies are electrophilic and nucleophilic fluorination.
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Electrophilic Fluorination: This is the most common approach for electron-rich aromatic rings like cresols. It involves using an electrophilic fluorine source (F⁺), such as N-F reagents (e.g., Selectfluor®, NFSI), which attacks the nucleophilic aromatic ring.[2][3] The main challenge here is controlling the regioselectivity.
-
Nucleophilic Fluorination: This method involves a nucleophilic fluoride (B91410) source (F⁻) displacing a leaving group on the aromatic ring. For phenols, this is often achieved through deoxyfluorination, where the hydroxyl group is converted into a good leaving group.[4] This approach can offer excellent regioselectivity since the position of fluorination is predetermined by the hydroxyl group's location (ipso-substitution). However, the reagents can be harsh and require careful handling.[5]
Q3: How do the hydroxyl and methyl groups influence regioselectivity in electrophilic fluorination?
A3: Both the hydroxyl (-OH) and methyl (-CH₃) groups are activating and direct incoming electrophiles to the ortho and para positions relative to themselves. The hydroxyl group is a much stronger activating group than the methyl group. Therefore, fluorination will predominantly occur at the positions that are ortho and para to the hydroxyl group. The methyl group then acts as a secondary directing group and introduces steric hindrance, which can influence the ratio of ortho vs. para substitution.[1] For example, in o-cresol, the positions activated by the hydroxyl group are C4 and C6. The C4 position is generally favored to avoid steric clash with the adjacent methyl group.
Q4: What are common side reactions and byproducts?
A4: Common side reactions include:
-
Poor Regioselectivity: Formation of a mixture of mono-fluorinated isomers is a primary challenge.[1]
-
Poly-fluorination: The introduction of one fluorine atom does not significantly deactivate the ring, leading to the formation of di- or tri-fluorinated products, as seen in the fluorination of similar molecules like Cresol Purple.[6]
-
Dearomatization: Strong electrophilic fluorinating agents can sometimes lead to the formation of fluorinated cyclohexadienones, destroying the aromaticity of the ring.[2][7]
-
Substrate Decomposition: The harsh conditions or highly reactive reagents required for fluorination can sometimes lead to the degradation of the starting material.[8]
Troubleshooting Guides
Guide 1: Poor Regioselectivity or Formation of Isomer Mixtures
Question: My electrophilic fluorination of a cresol isomer is yielding a mixture of ortho- and para-fluorinated products with low selectivity. How can I improve this?
Answer: Achieving high regioselectivity is a common hurdle. The outcome is a delicate balance of electronics, sterics, and reaction conditions. Here’s a systematic approach to troubleshooting:
-
Re-evaluate Directing Group Effects: The hydroxyl group is the dominant directing group. Fluorination will occur primarily at the positions ortho and para to it. The methyl group's position determines the steric environment around these sites. For ortho- and para-cresol, the symmetry of the molecule limits the number of possible products, whereas meta-cresol presents a more complex regioselectivity challenge.
-
Steric Hindrance: Bulky fluorinating agents or solvents can disfavor substitution at sterically congested positions (i.e., positions ortho to both the hydroxyl and methyl groups). This can be leveraged to enhance selectivity for less hindered positions.[1]
-
Choice of Fluorinating Reagent: Highly reactive fluorinating agents tend to be less selective. Consider switching to a milder or bulkier reagent to improve selectivity. For example, N-F reagents like Selectfluor® are common, but others with different steric and electronic properties are available.[2][3]
-
Reaction Temperature: Lowering the reaction temperature often increases selectivity by favoring the reaction pathway with the lowest activation energy. Reactions run at elevated temperatures can sometimes lead to a loss of selectivity.[5]
-
Solvent Effects: The polarity of the solvent can influence the stability of reaction intermediates and the effective reactivity of the fluorinating agent. Experimenting with a range of solvents (e.g., acetonitrile, dichloromethane, chloroform) can sometimes improve the isomer ratio.[1][5]
Table 1: Regioselectivity Factors in Electrophilic Cresol Fluorination
| Factor | Influence on Regioselectivity | Troubleshooting Action |
|---|---|---|
| Directing Groups | -OH is a strong o,p-director. -CH₃ is a weaker o,p-director. The final outcome is a composite of these effects. | Analyze the electronic activation of each potential site. The most nucleophilic position will react fastest. |
| Steric Hindrance | Substitution is disfavored at positions flanked by bulky groups. | Use a bulkier fluorinating reagent or solvent system to favor substitution at less hindered sites. |
| Reagent Reactivity | Highly reactive reagents (e.g., F₂) are often less selective. | Switch to a milder N-F reagent (e.g., Selectfluor®, NFSI) to increase selectivity.[2] |
| Temperature | Higher temperatures can decrease selectivity. | Run the reaction at a lower temperature (e.g., 0 °C or -78 °C).[5][8] |
| Solvent | Can influence reagent reactivity and intermediate stability. | Screen a variety of solvents with different polarities. |
Caption: Factors influencing regioselectivity in cresol fluorination.
Guide 2: Low or No Yield of the Desired Fluorinated Product
Question: I am attempting an electrophilic fluorination on a cresol substrate, but I am getting very low yields or recovering only my starting material. What could be the issue?
Answer: Low or no conversion can be frustrating and may point to issues with reagents, reaction conditions, or inherent substrate reactivity.
-
Verify Reagent Quality: Electrophilic fluorinating agents can be sensitive to moisture and may degrade over time. Ensure your reagent is fresh and has been stored under anhydrous conditions. If using a strong base for deprotonation prior to fluorination, ensure it is fresh and accurately titrated, as commercial concentrations can be unreliable.[8]
-
Check Reaction Conditions:
-
Temperature: Some fluorination reactions require elevated temperatures to proceed, especially with less reactive substrates.[5] Conversely, some reactions must be run at low temperatures (-78 °C) to be successful.[8] Consult literature for protocols on similar substrates.
-
Reaction Time: The reaction may simply be slow. Monitor the reaction over a longer period (e.g., 24 hours) using TLC or LC-MS to check for product formation.
-
Stoichiometry: Ensure you are using the correct stoichiometry of reagents. An insufficient amount of the fluorinating agent is a common reason for low conversion.[8]
-
-
Assess Substrate Reactivity: While cresols are generally electron-rich, other substituents on a more complex molecule could deactivate the ring, making it less susceptible to electrophilic attack.
-
Moisture and Atmosphere: Many fluorination reactions are sensitive to moisture and oxygen. Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[8]
Caption: Troubleshooting workflow for low-yield fluorination reactions.
Experimental Protocols
Note: These are generalized protocols and must be adapted and optimized for specific cresol isomers and laboratory conditions. Always perform a thorough safety assessment before beginning any experiment.
Protocol 1: General Procedure for Electrophilic Fluorination of a Cresol Isomer
This protocol is based on typical conditions for fluorinating electron-rich aromatic compounds using Selectfluor™.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the cresol isomer (1.0 equiv.) in a dry solvent (e.g., acetonitrile, 0.1 M concentration).
-
Reagent Addition: In a separate flask, dissolve Selectfluor™ (1.1-1.5 equiv.) in the same dry solvent.
-
Reaction: Slowly add the Selectfluor™ solution to the stirred cresol solution at room temperature or a reduced temperature (e.g., 0 °C) to control any initial exotherm.
-
Monitoring: Stir the reaction mixture at the chosen temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the desired fluorinated isomer from byproducts and unreacted starting material.[5]
Protocol 2: General Procedure for Deoxyfluorination of a Cresol Isomer
This protocol describes a hypothetical deoxyfluorination, a nucleophilic approach that offers high regioselectivity. Reagents like PhenoFluor™ or PyFluor are used for this transformation.
-
Preparation: To a vial equipped with a stir bar, add the cresol isomer (1.0 equiv.) and the deoxyfluorination reagent (e.g., PhenoFluor™, 1.2 equiv.) and its corresponding base/activator as per the manufacturer's instructions.
-
Solvent Addition: Add a dry, aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)).
-
Reaction: Seal the vial and heat the reaction mixture to the required temperature (often between 80-110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by LC-MS. These reactions can take anywhere from 3 to 24 hours depending on the substrate's electronic properties.[5]
-
Work-up: After cooling to room temperature, carefully quench the reaction (the specific procedure depends on the reagent used; consult the reagent's technical data sheet). Typically, this involves dilution with an organic solvent and washing with water and/or a saturated aqueous bicarbonate solution.
-
Purification: Separate the organic layer, dry it over an anhydrous salt, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the target fluorinated arene.
Data Presentation
The direct fluorination of cresol itself is not widely reported with quantitative yields for different isomers. However, data from analogous reactions can provide insight into expected outcomes and challenges.
Table 2: Product Distribution in the Direct Fluorination of m-Cresolsulfonphthalein (Cresol Purple)[6]
This reaction demonstrates the tendency for poly-fluorination in activated systems.
| Product | Yield (Equimolar Reagents) | Yield (2x Excess of Cresol Purple) |
| Mono-fluorinated (MFCP) | 9-10% | 13% |
| Di-fluorinated (DFCP) | 5-6% | 10% |
| Tri-fluorinated (TFCP) | 1-2% | 1% |
| Yields are relative to the amount of fluorine (F₂) used. |
Table 3: Comparison of Para/Ortho Selectivity in the Chlorination of o-Cresol using SO₂Cl₂ with Various Catalysts[9]
While this data is for chlorination, it illustrates how catalyst systems can be used to control regioselectivity in electrophilic aromatic substitution on a cresol scaffold, a principle that also applies to fluorination.
| Catalyst System | Conversion (%) | Para/Ortho Ratio |
| Al-pillared montmorillonite | 98% | 6.1 |
| Ph₂S / AlCl₃ | - | 19.0 |
| 1,2-dithiocane / AlCl₃ | - | 20.6 |
| Polyalkylene disulfides / AlCl₃ | - | 18.7 |
| A higher Para/Ortho ratio indicates greater selectivity for the desired 4-chloro-2-methylphenol. |
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and characterization of fluorinated derivatives of cresolsulfonphthalein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Technical Support Center: Synthesis of 4-Fluoro-3-methylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Fluoro-3-methylphenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic routes for this compound are:
-
Direct Electrophilic Fluorination of 3-Methylphenol (m-cresol): This method involves the direct fluorination of the aromatic ring of 3-methylphenol using an electrophilic fluorine source.
-
Balz-Schiemann Reaction of 3-Amino-4-methylphenol (B1265707): This multi-step route involves the diazotization of an amino group, followed by a fluoro-dediazoniation.
Q2: Which synthesis route generally provides a higher yield?
A2: The yield can vary significantly based on the optimization of reaction conditions for each route. The Balz-Schiemann reaction, although multi-stepped, can often provide higher yields and better regioselectivity compared to direct fluorination, which can sometimes suffer from the formation of isomeric byproducts. However, recent advancements in fluorinating agents have improved the yields of direct fluorination.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities can include:
-
Isomeric products: In direct fluorination, other isomers such as 2-fluoro-5-methylphenol (B1295812) and 4-fluoro-5-methylphenol may be formed.
-
Starting materials: Unreacted 3-methylphenol or 3-amino-4-methylphenol.
-
Byproducts from side reactions: Depending on the route, byproducts from decomposition of diazonium salts (in the Balz-Schiemann reaction) or over-fluorination can occur.
-
Solvent and reagent residues: Residual solvents or byproducts from the fluorinating agent.
Q4: How can I purify the final product?
A4: Purification of this compound can be achieved through several methods, including:
-
Distillation: Vacuum distillation is effective for separating the product from non-volatile impurities.
-
Column Chromatography: Silica (B1680970) gel chromatography can be used to separate the desired product from isomers and other impurities.[1]
-
Crystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an effective purification method.
Troubleshooting Guides
Route 1: Direct Electrophilic Fluorination of 3-Methylphenol
Problem: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Inadequate Fluorinating Agent | Use a modern, selective electrophilic fluorinating agent such as Selectfluor® (F-TEDA-BF4). |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Start with room temperature and gradually increase if the reaction is slow. For some fluorinations, lower temperatures may be required to improve selectivity. |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction. Acetonitrile is a common solvent for reactions with Selectfluor®. Experiment with other polar aprotic solvents if the yield is low. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents, as moisture can deactivate the fluorinating agent. |
| Formation of Isomeric Byproducts | The hydroxyl and methyl groups of 3-methylphenol are ortho-, para-directing, which can lead to a mixture of products.[2][3][4][5] To favor the formation of the 4-fluoro isomer, consider using a bulkier fluorinating agent or optimizing the reaction temperature and solvent to influence regioselectivity. |
Route 2: Balz-Schiemann Reaction of 3-Amino-4-methylphenol
Problem: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Diazotization | Ensure the temperature is maintained between 0-5°C during the addition of sodium nitrite (B80452). Use a slight excess of sodium nitrite and ensure efficient stirring. |
| Decomposition of Diazonium Salt | The diazonium salt can be unstable. Use the salt immediately after its formation or consider performing a one-pot reaction to avoid isolation. |
| Inefficient Fluoro-dediazoniation | Thermal decomposition of the diazonium tetrafluoroborate (B81430) can be inefficient. Consider using alternative methods for introducing the fluorine, such as using hexafluorophosphate (B91526) (PF6⁻) or hexafluoroantimonate (SbF6⁻) salts, which may give improved yields.[6] Photochemical decomposition can also be an alternative to thermal decomposition. |
| Suboptimal Decomposition Temperature | The temperature for the thermal decomposition of the diazonium salt is critical. If the temperature is too low, the reaction will be slow or incomplete. If it is too high, decomposition and side reactions can occur. The optimal temperature should be determined experimentally. |
| Steric Hindrance | Sterically hindered anilines can sometimes be challenging substrates for the Balz-Schiemann reaction.[7] Using organotrifluoroborates as the fluoride (B91410) source in a one-pot process may improve yields for such substrates.[8] |
Experimental Protocols
Route 1: Direct Electrophilic Fluorination of 3-Methylphenol
This protocol is a representative procedure based on the use of Selectfluor® for the fluorination of phenols.
Materials:
-
3-Methylphenol (m-cresol)
-
Selectfluor® (F-TEDA-BF4)
-
Anhydrous Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-methylphenol (1.0 eq) in anhydrous acetonitrile.
-
Add Selectfluor® (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or vacuum distillation to obtain this compound.
Route 2: Balz-Schiemann Reaction of 3-Amino-4-methylphenol
This route involves two main stages: the synthesis of the precursor 3-amino-4-methylphenol, and its subsequent conversion to this compound via the Balz-Schiemann reaction.
Stage 1: Synthesis of 3-Amino-4-methylphenol from 3-Methyl-4-nitrophenol (B363926)
Materials:
-
3-Methyl-4-nitrophenol
-
Iron powder (Fe)
-
Ammonium (B1175870) chloride (NH4Cl)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of 3-methyl-4-nitrophenol in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a suitable base (e.g., sodium bicarbonate) and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-amino-4-methylphenol, which can be purified further by recrystallization.
Stage 2: Balz-Schiemann Reaction
Materials:
-
3-Amino-4-methylphenol
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO2)
-
Fluoroboric acid (HBF4, 48% in water)
-
Diethyl ether
-
An inert, high-boiling point solvent (e.g., xylene or dodecane)
Procedure:
-
Dissolve 3-amino-4-methylphenol in aqueous hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes at this temperature after the addition is complete.
-
To the cold diazonium salt solution, add cold fluoroboric acid. The diazonium tetrafluoroborate salt will precipitate.
-
Filter the precipitate, wash with cold water, then with cold diethyl ether, and dry under vacuum. Caution: Diazonium salts can be explosive when dry.
-
In a flask equipped with a distillation apparatus, suspend the dried diazonium salt in an inert, high-boiling point solvent.
-
Heat the suspension gently to initiate the decomposition of the diazonium salt, which is indicated by the evolution of nitrogen gas.
-
The this compound product will distill over. Collect the distillate.
-
The collected product can be further purified by redistillation or column chromatography.
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Route 1: Direct Fluorination | Route 2: Balz-Schiemann Reaction |
| Starting Material | 3-Methylphenol | 3-Amino-4-methylphenol |
| Key Reagents | Selectfluor® | NaNO₂, HBF₄ |
| Number of Steps | 1 | 2 (from 3-amino-4-methylphenol) |
| Typical Yield | Moderate to Good (can be highly variable) | Good to Excellent |
| Regioselectivity | Can be an issue, may produce isomers | Generally high |
| Reaction Conditions | Mild (often room temperature) | Low temperatures for diazotization, elevated for decomposition |
| Safety Considerations | Fluorinating agents can be corrosive and toxic. | Isolation of diazonium salts can be hazardous due to their explosive nature.[7] |
Visualizations
Caption: Experimental workflow for the direct fluorination of 3-methylphenol.
Caption: Experimental workflow for the Balz-Schiemann synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. mlsu.ac.in [mlsu.ac.in]
- 5. youtube.com [youtube.com]
- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. researchgate.net [researchgate.net]
Anhydrous conditions for the synthesis of 4-Fluoro-3-methylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully synthesizing 4-Fluoro-3-methylphenol under anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions critical for the synthesis of this compound?
Anhydrous (water-free) conditions are crucial, particularly when the synthesis involves organometallic intermediates like Grignard reagents.[1][2] These reagents are highly reactive and will readily react with even trace amounts of water in an acid-base reaction.[3] This reaction consumes the Grignard reagent, forming a hydrocarbon and magnesium hydroxide, which prevents the desired reaction from occurring and significantly lowers the yield of this compound.[4][5][6]
Q2: What are the signs that my reaction has been compromised by moisture?
Several indicators may suggest moisture contamination:
-
Failure to initiate: If a Grignard reaction is being performed, the characteristic initial exotherm and color change may not occur.
-
Low or no yield: The primary indicator of a compromised reaction is a significantly reduced yield of the desired this compound.[7]
-
Formation of byproducts: The presence of a significant amount of the corresponding hydrocarbon (from the quenching of the organometallic reagent) is a clear sign of reaction with water.[5]
-
Physical changes in the reaction mixture: The formation of a white precipitate (magnesium hydroxide/oxide) can indicate the presence of water.
Q3: How can I ensure my glassware is completely dry?
All glassware must be scrupulously dried before use. The most effective method is to oven-dry the glassware at a temperature above 100°C for several hours and then allow it to cool in a desiccator or under a stream of inert gas (like nitrogen or argon) just before use.[8] Assembling the apparatus while still hot under an inert atmosphere is also a common and effective technique.
Q4: What are the best practices for handling solvents and reagents to maintain anhydrous conditions?
-
Use Anhydrous Solvents: Use freshly opened bottles of anhydrous solvents or purify them before use.[9] Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are common choices for Grignard reactions.[3][4]
-
Solvent Purification: If not using a commercial solvent purification system, solvents can be distilled from appropriate drying agents.[10][11][12] For example, THF is often distilled from sodium/benzophenone ketyl, which provides a visual indication (a deep blue or purple color) that the solvent is dry and oxygen-free.[9][12]
-
Inert Atmosphere: Conduct the entire reaction under an inert atmosphere of nitrogen or argon.[1] This involves flushing the reaction apparatus with the inert gas and maintaining a positive pressure throughout the experiment.
-
Reagent Handling: Add liquid reagents via a syringe through a septum. Solid reagents should be transferred quickly in a dry environment or under a positive flow of inert gas.
Q5: Which drying agents are most effective for the solvents used in this synthesis?
The choice of drying agent depends on the solvent and the required level of dryness.
| Drying Agent | Suitable Solvents | Characteristics |
| Magnesium Sulfate (MgSO₄) | Diethyl ether, Ethyl acetate | Fast-acting and has a high capacity for water.[13] |
| Sodium Sulfate (Na₂SO₄) | Dichloromethane, Diethyl ether | Slower than MgSO₄ but has a very high capacity.[14] It is a neutral drying agent. |
| Calcium Hydride (CaH₂) | THF, Dichloromethane, Toluene (B28343) | A powerful and irreversible drying agent that reacts with water to produce hydrogen gas.[15] |
| Molecular Sieves (3Å or 4Å) | THF, Methanol, Acetonitrile | Very efficient for achieving low water content.[16] Can be added to stored solvents to maintain dryness.[11] |
| Sodium/Benzophenone | THF, Diethyl ether | Acts as both a drying agent and an indicator of anhydrous, oxygen-free conditions.[9] |
Note: Do not use drying agents that can react with your solvent or reagents. For example, calcium chloride can form complexes with alcohols and phenols.[13]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reaction fails to initiate (e.g., no exotherm in a Grignard reaction) | 1. Residual moisture in glassware, solvent, or on the surface of reagents.[8] 2. Inactive magnesium turnings (if applicable). | 1. Re-dry all glassware and use freshly distilled anhydrous solvents. 2. Activate magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Low yield of this compound | 1. Partial quenching of the organometallic intermediate by trace amounts of water.[17] 2. Incomplete reaction due to insufficient reaction time or temperature. | 1. Improve anhydrous technique: ensure the inert atmosphere is maintained and that all reagents and solvents are scrupulously dry.[1] 2. Monitor the reaction by TLC or GC-MS to ensure completion before workup.[7] |
| Formation of a significant amount of hydrocarbon byproduct | The organometallic reagent reacted with a proton source, most commonly water.[3][5] | This is a definitive sign of moisture contamination. A thorough review and improvement of the drying procedures for all components (glassware, solvents, reagents, and inert gas) is necessary. |
| Product is a sticky oil instead of a solid after workup | 1. The presence of impurities, possibly from side reactions or incomplete reaction.[18] 2. Residual water or solvent in the final product. | 1. Purify the product using column chromatography or recrystallization.[7] 2. Ensure the product is thoroughly dried under high vacuum. Azeotropic distillation with toluene can help remove residual water.[19] |
Quantitative Data on Solvent Drying
The efficiency of various drying methods can be quantified by measuring the residual water content in parts per million (ppm).
| Solvent | Drying Agent/Method | Time | Residual Water (ppm) |
| Tetrahydrofuran (THF) | Reflux over Sodium/Benzophenone | Until blue/purple | ~43[16] |
| Tetrahydrofuran (THF) | 20% m/v activated 3Å molecular sieves | 48 hours | <10[16] |
| Dichloromethane (DCM) | Reflux over CaH₂ | Several hours | ~13[16] |
| Methanol | 10% m/v activated 3Å molecular sieves | 72 hours | <10[16] |
Experimental Protocols
Protocol 1: General Setup for a Reaction Under Anhydrous Conditions
-
Glassware Preparation: Dry all glassware (reaction flask, condenser, dropping funnel, etc.) in an oven at >120°C for at least 4 hours.
-
Apparatus Assembly: Assemble the apparatus while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Use a gas bubbler to monitor the gas flow.
-
Cooling: Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Reagent and Solvent Addition:
-
Add dry solvents and liquid reagents via a syringe through a rubber septum.
-
Quickly add solid reagents under a counterflow of inert gas.
-
-
Reaction: Maintain a positive pressure of the inert gas throughout the entire reaction, including cooling and quenching steps.
Protocol 2: Drying Tetrahydrofuran (THF) using Sodium/Benzophenone Still
Safety Note: This procedure involves reactive metals and flammable solvents and should only be performed by trained personnel in a chemical fume hood.
-
Pre-drying: Pre-dry the THF by letting it stand over calcium hydride or 4Å molecular sieves overnight.[12]
-
Still Setup: In a dry round-bottom flask, add sodium wire or chunks and a small amount of benzophenone.
-
Solvent Addition: Decant or filter the pre-dried THF into the flask containing the sodium and benzophenone.
-
Reflux: Heat the mixture to reflux under a nitrogen or argon atmosphere.
-
Indication of Dryness: The solution will turn a deep blue or purple color.[12] This indicates that the solvent is anhydrous and oxygen-free. The still is now ready, and dry THF can be distilled directly into the reaction flask as needed.
Visualizations
Caption: Workflow for setting up a synthesis under anhydrous conditions.
Caption: Decision tree for troubleshooting low-yield reactions.
References
- 1. tutorchase.com [tutorchase.com]
- 2. brainly.com [brainly.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. Explain the following :Grignards reagents should be prepared under anhydrous conditions. [doubtnut.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. acs.org [acs.org]
- 10. Summary of Common Organic Solvent Purification Methods Used in Laboratories | Universal Lab Blog [universallab.org]
- 11. longchangchemical.com [longchangchemical.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Tips & Tricks [chem.rochester.edu]
Preventing degradation of fluorinating agents in 4-Fluoro-3-methylphenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-3-methylphenol. The information is designed to help prevent the degradation of fluorinating agents and address common issues encountered during the experiment.
Frequently Asked Questions (FAQs)
Q1: What are the most common fluorinating agents used for the synthesis of this compound?
A1: The synthesis of this compound from 3-methylphenol typically employs electrophilic or nucleophilic fluorinating agents. Commonly used electrophilic agents include N-F reagents like Selectfluor™ (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI). Nucleophilic deoxyfluorinating agents such as Diethylaminosulfur trifluoride (DAST) and the more thermally stable Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are also utilized.[1][2][3]
Q2: What are the primary causes of fluorinating agent degradation during the synthesis?
A2: The primary causes of degradation are exposure to moisture and elevated temperatures.[1][2][4] Many fluorinating agents are sensitive to water, which can lead to hydrolysis and loss of reactivity.[5] Some reagents, particularly DAST, are also thermally unstable and can decompose, sometimes exothermically, at elevated temperatures.[2][4]
Q3: How does the electronic nature of the substituent on the phenol (B47542) affect the fluorination reaction?
A3: The hydroxyl group of the phenol is an activating ortho-, para-director in electrophilic aromatic substitution. In the case of 3-methylphenol, the methyl group is also an activating ortho-, para-director. This can lead to a mixture of regioisomers. The electron-donating nature of these groups generally makes the aromatic ring more susceptible to electrophilic attack.[6][7] For nucleophilic deoxyfluorination, electron-withdrawing groups on the phenol generally lead to faster reactions, while electron-rich phenols may require higher temperatures and longer reaction times.[5]
Q4: What are common side reactions to be aware of during the fluorination of 3-methylphenol?
A4: Common side reactions include the formation of regioisomers due to the directing effects of the hydroxyl and methyl groups.[1][6] With powerful electrophilic fluorinating agents, dearomatization of the phenol ring can occur, leading to non-aromatic byproducts.[1][6] Incomplete reaction or degradation of the fluorinating agent can also lead to the recovery of unreacted starting material.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Degradation of Fluorinating Agent due to Moisture | - Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves. - Handle moisture-sensitive fluorinating agents (e.g., DAST, Deoxo-Fluor) in a glovebox or under a positive pressure of inert gas.[1][5] - For air-stable reagents like Selectfluor™, minimize exposure to atmospheric moisture.[8] |
| Thermal Decomposition of Fluorinating Agent | - Maintain the recommended reaction temperature. For thermally sensitive reagents like DAST, reactions are often run at low temperatures (e.g., -78 °C to 0 °C).[9] - Avoid localized heating. Use a suitable heating bath and ensure efficient stirring. - Deoxo-Fluor® is more thermally stable than DAST and can be a safer alternative for reactions requiring higher temperatures.[3][4] |
| Incorrect Reaction Conditions | - Verify the stoichiometry of the reagents. An excess of the fluorinating agent may be required. - Ensure the reaction time is sufficient. Monitor the reaction progress by TLC or GC/MS. - The choice of solvent can be critical. Apolar solvents like toluene (B28343) or dichloromethane (B109758) are often used.[5][10] |
| Poor Substrate Quality | - Ensure the purity of the 3-methylphenol starting material. Impurities can react with the fluorinating agent or inhibit the reaction. |
Issue 2: Formation of Multiple Isomers
| Possible Cause | Troubleshooting Steps |
| Lack of Regioselectivity | - The inherent directing effects of the hydroxyl and methyl groups can lead to a mixture of ortho and para fluorination products.[6][7] - Optimize reaction conditions such as temperature and solvent to favor the formation of the desired isomer. Lower temperatures may improve selectivity. - Consider using a protecting group for the hydroxyl function to alter the directing effect, though this adds extra steps to the synthesis. |
| Byproduct Formation | - Isolate and characterize the major byproducts to understand the competing reaction pathways. - Adjusting the rate of addition of the fluorinating agent (e.g., slow addition at low temperature) can sometimes minimize side reactions. |
Data Presentation: Stability of Common Fluorinating Agents
Table 1: Thermal Stability of Selected Fluorinating Agents
| Fluorinating Agent | Decomposition Temperature | Exothermic Heat of Decomposition (J/g) | Notes |
| DAST | 140 °C | 1700 | Decomposes rapidly with significant heat evolution.[4] |
| Deoxo-Fluor® | 140 °C | 1100 | Decomposes more slowly and with less heat evolution than DAST.[4] |
| Selectfluor™ | 195 °C (up to) | Not specified | Generally considered thermally stable under normal reaction conditions.[11][12] |
| Aminodifluorosulfinium Tetrafluoroborates | 193-215 °C | 367-661 | More stable than DAST and Deoxo-Fluor®.[4] |
Table 2: Stability of Selectfluor™ in Various Solvents
| Solvent | Stability |
| Acetonitrile | Stable |
| Water | Stable |
| Methanol | Stable |
| Tetrahydrofuran (THF) | Stable |
| Dimethylformamide (DMF) | Decomposes slowly |
| Dimethyl sulfoxide (B87167) (DMSO) | Decomposes rapidly and exothermically |
Data compiled from references[11][12].
Experimental Protocols
Protocol 1: Synthesis of this compound using Selectfluor™
This protocol is a general guideline and may require optimization.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylphenol (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile).
-
Reagent Addition: In a separate flask, dissolve Selectfluor™ (1.1-1.5 equivalents) in the same anhydrous solvent.
-
Reaction: Slowly add the Selectfluor™ solution to the 3-methylphenol solution at room temperature with vigorous stirring. The reaction is typically exothermic and may require cooling in an ice bath to maintain the desired temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of this compound using Deoxo-Fluor®
Caution: Deoxo-Fluor® reacts violently with water to release HF. This procedure must be carried out under a strictly inert atmosphere by trained personnel.
-
Preparation: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-methylphenol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.1-1.5 equivalents) to the cooled solution via the dropping funnel.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 3. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 4. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. Write the structures of the major products expected class 12 chemistry CBSE [vedantu.com]
- 8. Selectfluor™ [sigmaaldrich.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Impact of solvent choice on the efficiency of 4-Fluoro-3-methylphenol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-3-methylphenol. The information focuses on the impact of solvent choice on reaction efficiency, particularly for the common synthetic route involving the deoxyfluorination of 3-methylphenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent laboratory-scale method is the deoxyfluorination of 3-methylphenol. This reaction directly replaces the hydroxyl group (-OH) of 3-methylphenol with a fluorine atom (-F). This is typically achieved using specialized fluorinating reagents.
Q2: Which type of solvent is generally recommended for the deoxyfluorination of phenols?
A2: Nonpolar aprotic solvents are generally recommended for the deoxyfluorination of phenols.[1][2] Solvents such as toluene (B28343) and dioxane have been shown to provide higher yields and better reaction efficiency.[1] In contrast, polar aprotic solvents like acetonitrile (B52724) (MeCN) and protic solvents tend to result in significantly lower or no yield of the desired aryl fluoride (B91410).[1]
Q3: Why do polar solvents perform poorly in this reaction?
A3: While the exact reasons can be complex and reagent-dependent, it is often observed that polar solvents can solvate the fluoride ions or interact with the fluorinating reagent in a way that reduces their reactivity. In some cases, hydrogen bonding with protic solvents can deactivate the nucleophilic fluoride.[2] For certain deoxyfluorination reactions, nonpolar solvents are believed to facilitate the formation of a key tetrahedral intermediate necessary for the concerted rearrangement that leads to the fluorinated product.[3]
Q4: What are some common fluorinating reagents used for the deoxyfluorination of phenols?
A4: Several reagents have been developed for this transformation, with "PhenoFluor" and "PhenoFluorMix" being notable examples.[4][5] More recent developments include air- and moisture-insensitive reagents like 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium dihydrogen trifluoride salt, which has shown high efficacy for electron-deficient phenols.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Inappropriate Solvent Choice: Use of polar aprotic (e.g., acetonitrile, DMF) or protic solvents (e.g., alcohols).[1] | Switch to a nonpolar aprotic solvent such as toluene or dioxane.[1][2] |
| Moisture in the Reaction: Some fluorinating reagents are sensitive to moisture and can be deactivated. | Ensure all glassware is thoroughly dried, and use anhydrous solvents. Handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon). | |
| Low Reactivity of 3-Methylphenol: As an electron-rich phenol, it may require more forcing conditions compared to electron-deficient phenols.[1][2] | Increase the reaction temperature (e.g., to 110°C) and/or extend the reaction time.[2] | |
| Reagent Decomposition: The fluorinating reagent may have degraded due to improper storage or handling. | Use a fresh batch of the fluorinating reagent. For some reagents, storage in a dry toluene solution can maintain their activity.[1] | |
| Formation of Multiple Byproducts | Side Reactions Promoted by Solvent: The choice of solvent can influence the reaction pathway and lead to undesired side reactions. | Analyze the byproducts if possible. Switching to a less reactive, nonpolar solvent like toluene may suppress side reactions. |
| Reaction Temperature is Too High: Excessive heat can lead to decomposition of reactants, reagents, or the product. | Optimize the reaction temperature. Start with the recommended temperature and adjust as needed based on reaction monitoring (e.g., by TLC or LC-MS). | |
| Incomplete Reaction | Insufficient Reaction Time or Temperature: The reaction may not have reached completion under the current conditions. | As 3-methylphenol is an electron-rich substrate, longer reaction times (e.g., 24 hours) and higher temperatures may be necessary.[4] |
| Heterogeneous Reaction Mixture: Poor mixing of a heterogeneous reaction can lead to incomplete conversion. | Ensure vigorous stirring throughout the reaction to maximize contact between the reactants. |
Impact of Solvent on Synthesis Efficiency
The choice of solvent is a critical parameter in the synthesis of this compound via deoxyfluorination. The following table summarizes the expected impact of different solvent types on the reaction efficiency based on general findings for the deoxyfluorination of phenols.
| Solvent Type | Example Solvents | Expected Yield | General Remarks |
| Nonpolar Aprotic | Toluene, Dioxane | High | Generally the preferred choice, leading to better yields and cleaner reactions.[1][2] Toluene is often favored due to its higher boiling point.[1] |
| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF) | Low to None | These solvents are generally not recommended as they can significantly hinder the reaction.[1] |
| Protic | Alcohols (e.g., Ethanol, Methanol) | None | Protic solvents are unsuitable for this reaction as they can react with the fluorinating reagents and deactivate them.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | May be used in some cases, particularly with certain fluorinating agents like Selectfluor™, but nonpolar aprotic solvents are often superior for deoxyfluorination.[6] |
Experimental Protocols
Below are generalized experimental protocols for the synthesis of this compound via deoxyfluorination of 3-methylphenol, highlighting the variation in solvent choice. Note: These are illustrative protocols and may require optimization.
Protocol 1: Deoxyfluorination in Toluene
-
Preparation: In a nitrogen-flushed, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylphenol (1.0 eq) and cesium fluoride (CsF) (3.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add a solution of PhenoFluor™ (1.2 eq) in anhydrous toluene (to make a 0.1 M solution with respect to the phenol).
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 110°C and maintain for 24 hours.[4]
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite®, washing the pad with dichloromethane. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford this compound.
Protocol 2: Deoxyfluorination using Selectfluor™ in Acetonitrile (Illustrative Comparison)
-
Preparation: In an oven-dried round-bottom flask with a magnetic stir bar, dissolve 3-methylphenol (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: In a separate flask, dissolve Selectfluor™ (1.2 eq) in anhydrous acetonitrile. Slowly add the Selectfluor™ solution to the 3-methylphenol solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. Note: The yield is expected to be significantly lower than with nonpolar solvents.[1]
Visualizations
Caption: Experimental workflow for the deoxyfluorination of 3-methylphenol.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Managing Moisture Sensitivity in Reactions Involving 4-Fluoro-3-methylphenol
Welcome to the technical support center for handling 4-Fluoro-3-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guides and frequently asked questions (FAQs) for managing the moisture sensitivity of this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered moisture-sensitive?
This compound (CAS 452-70-0) is a substituted aromatic compound widely used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Like many phenols, its hydroxyl group (-OH) can be reactive, and its reactivity can be influenced by the presence of water. While not pyrophoric, its sensitivity to moisture stems from the potential for water to interfere with reactions, particularly those involving the deprotonated phenoxide form.
Q2: How does moisture typically affect reactions with this compound?
Moisture can negatively impact reactions in several ways:
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Reduced Yields: Water can react with organometallic reagents or strong bases used to deprotonate the phenol (B47542), quenching them and reducing the yield of the desired product. In reactions like esterification, excess water can shift the equilibrium back towards the reactants, lowering the conversion to the ester.[4][5][6]
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Formation of Byproducts: In the presence of moisture, undesired side reactions can occur. For instance, hydrolysis of sensitive reagents or intermediates can lead to the formation of impurities that complicate purification.
-
Inconsistent Reaction Rates: The presence of water can alter the solvation of reacting species, leading to inconsistent reaction kinetics and making reactions difficult to reproduce.
Q3: How should I properly store this compound to minimize moisture exposure?
To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage or for use in highly sensitive applications, storing the container inside a desiccator or a glovebox with a dry atmosphere is recommended.
Q4: What are the visual signs that my this compound might be contaminated with water?
This compound is typically a solid at room temperature.[3] While there may not be obvious visual signs of minor water contamination in the phenol itself, the primary indicators will manifest during your reaction. These include lower than expected yields, the appearance of unexpected spots on a TLC plate, or difficulty in product isolation and purification.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound, with a focus on moisture-related issues.
Problem 1: Low or No Product Yield in a Reaction Requiring Anhydrous Conditions (e.g., Williamson Ether Synthesis)
| Potential Cause | Troubleshooting Steps |
| Moisture in Solvents | Ensure solvents are rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent, passing through a column of activated alumina). Use freshly dried solvents for each reaction. |
| Wet Glassware | Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas immediately before use. |
| Hygroscopic Reagents | Some reagents, like certain bases (e.g., potassium carbonate), can be hygroscopic. Dry them in an oven or under vacuum before use. |
| Improper Inert Atmosphere | Ensure a positive pressure of a dry inert gas (Nitrogen or Argon) is maintained throughout the reaction setup, including during reagent transfers. Use a bubbler to monitor gas flow. |
| Contaminated this compound | If significant contamination is suspected, consider purifying the starting material by recrystallization or sublimation, or use a fresh bottle. |
Problem 2: Formation of Multiple Unexpected Byproducts
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Reagents or Intermediates | Rigorously exclude water from the reaction. Consider performing the reaction in a glovebox for maximum control. |
| Side Reactions Catalyzed by Water | Ensure all starting materials and reagents are as anhydrous as possible. |
| Reaction with Atmospheric Moisture During Workup | If the product is sensitive, perform the workup under an inert atmosphere. Use anhydrous drying agents (e.g., Na₂SO₄, MgSO₄) thoroughly. |
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Williamson Ether Synthesis
This protocol outlines the synthesis of an ether from this compound under anhydrous conditions.
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Glassware Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a condenser at 150°C for at least 4 hours. Assemble the apparatus hot and allow it to cool to room temperature under a positive pressure of dry nitrogen.
-
Reaction Setup: To the cooled flask, add this compound (1.0 eq) and a suitable anhydrous base (e.g., potassium carbonate, 1.5 eq), which has been previously dried.
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Solvent and Reagent Addition: Add a freshly distilled anhydrous polar aprotic solvent (e.g., acetone (B3395972) or DMF) via a dry syringe. Stir the mixture under nitrogen. Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise via a syringe.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., reflux) and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Anhydrous Fischer Esterification
This protocol describes the esterification of this compound under conditions that remove water.
-
Glassware Preparation: Oven-dry a round-bottom flask, a Dean-Stark apparatus, and a condenser at 150°C for at least 4 hours. Assemble the apparatus hot and allow it to cool to room temperature under a positive pressure of dry nitrogen.
-
Reaction Setup: To the flask, add this compound (1.0 eq), a carboxylic acid (1.2 eq), and a non-polar solvent that forms an azeotrope with water (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).
-
Reaction and Water Removal: Heat the mixture to reflux. The water formed during the reaction will be removed as an azeotrope and collected in the Dean-Stark trap.
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Reaction Monitoring: Monitor the reaction progress by TLC and by observing the amount of water collected in the Dean-Stark trap.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography.
Visualizations
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Validating 4-Fluoro-3-methylphenol Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of 4-Fluoro-3-methylphenol purity, a critical quality attribute for this versatile intermediate in pharmaceutical synthesis.[1] We present detailed experimental protocols for two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The performance of these methods is objectively compared, supported by expected experimental data based on the analysis of similar phenolic compounds.
Introduction to Purity Analysis of this compound
This compound (4-F-3-MP) is a substituted phenol (B47542) with increasing importance in the synthesis of active pharmaceutical ingredients (APIs). Ensuring its purity is paramount, as impurities can compromise the safety, efficacy, and stability of the final drug product. This guide outlines robust analytical methods to quantify the purity of 4-F-3-MP and to detect and quantify potential impurities, including isomers and degradation products.
Comparative Analysis of Analytical Methods
Two principal chromatographic techniques are recommended for the purity validation of this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC) with a Flame Ionization Detector (GC-FID).
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the analysis of non-volatile and thermally labile compounds. For 4-F-3-MP, a reversed-phase method is proposed, offering excellent resolution and sensitivity. The separation of aromatic isomers, such as potential cresol-like impurities, can be effectively achieved using a phenyl-based stationary phase which provides alternative selectivity through π-π interactions.[2][3]
Method 2: Gas Chromatography (GC)
GC is a suitable alternative for the analysis of volatile compounds like 4-F-3-MP. A GC method using a flame ionization detector (FID) provides high sensitivity and robustness. For enhanced specificity and to address potential co-elutions, a dual-column/dual-detector approach or derivatization of the phenol group can be employed.[4]
Data Presentation: Comparison of HPLC and GC Methods
The following tables summarize the expected quantitative performance data for the proposed HPLC and GC methods for the analysis of this compound. These values are based on typical performance characteristics observed for the analysis of similar phenolic compounds.
Table 1: Comparison of HPLC and GC Method Performance Parameters
| Parameter | HPLC Method | GC Method |
| Principle | Reversed-Phase Chromatography | Capillary Gas Chromatography |
| Detector | Photodiode Array (PDA) or UV | Flame Ionization Detector (FID) |
| Typical Column | Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.15 µg/mL | 0.3 - 1.5 µg/mL |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 3.0% |
| Analysis Time | 15 - 25 minutes | 20 - 30 minutes |
Table 2: Suitability for Different Types of Impurities
| Impurity Type | HPLC Suitability | GC Suitability |
| Isomeric Impurities | Excellent (with appropriate column) | Good (may require specific columns) |
| Non-volatile Impurities | Excellent | Not Suitable |
| Volatile Impurities | Good | Excellent |
| Degradation Products | Excellent (for a wide range) | Good (for volatile degradants) |
Experimental Protocols
Detailed methodologies for the validation of this compound purity using HPLC and GC are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and impurities encountered.
Protocol 1: RP-HPLC Method for Purity Validation
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient Program: 0-2 min: 30% A; 2-15 min: 30-70% A; 15-18 min: 70% A; 18-20 min: 70-30% A; 20-25 min: 30% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with methanol.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample and prepare as per the standard stock solution, followed by dilution to the working concentration.
4. Method Validation Parameters:
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Specificity: Analyze blank (mobile phase), placebo (if applicable), and stressed samples to demonstrate the absence of interference at the retention time of 4-F-3-MP and its known impurities.
-
Linearity: Prepare a series of at least five concentrations of the standard solution (e.g., 10, 25, 50, 100, 150 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (R²).
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Accuracy: Perform recovery studies by spiking known amounts of the 4-F-3-MP reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the standard solution on different days, with different analysts and/or equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) and assess the impact on the results.
Protocol 2: GC-FID Method for Purity Validation
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
2. Chromatographic Conditions:
-
Column: DB-5 or equivalent fused-silica capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with methanol.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with methanol.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution.
4. Method Validation Parameters:
-
Follow the same validation parameters (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) as outlined in the HPLC method protocol, adapting the procedures for a GC system.
Protocol 3: Forced Degradation Study
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[5][6]
1. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. Phenols are known to be susceptible to oxidation.[5]
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days. Photolysis of fluorinated phenols can lead to specific degradation products.[7]
2. Procedure:
-
Prepare a stock solution of this compound.
-
For each stress condition, transfer an aliquot of the stock solution to a separate vial.
-
Apply the stress conditions as detailed above.
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to the target concentration with the appropriate mobile phase or solvent.
-
Analyze the stressed samples by the validated HPLC or GC method to assess for degradation and the formation of new peaks.
Visualization of Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows.
Caption: Workflow for Analytical Method Validation.
Caption: Workflow for Forced Degradation Study.
Conclusion
This guide provides a framework for the validation of this compound purity using HPLC and GC. The choice between HPLC and GC will depend on the specific laboratory capabilities, the nature of the expected impurities, and the intended application. Both methods, when properly validated, can provide accurate and reliable data to ensure the quality of this compound for its use in pharmaceutical development and manufacturing. It is crucial to consider potential isomeric impurities and to perform forced degradation studies to ensure the developed method is stability-indicating.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. shimadzu.com [shimadzu.com]
- 4. epa.gov [epa.gov]
- 5. Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Guide to HPLC and GC-MS Analysis of 4-Fluoro-3-methylphenol
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 4-Fluoro-3-methylphenol. The selection of the optimal method depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. This document outlines the experimental protocols and performance characteristics of each technique to facilitate an informed decision.
Method Performance: A Comparative Analysis
Both HPLC and GC-MS are robust methods for the analysis of phenolic compounds. However, they differ in their principles of separation and detection, leading to variations in performance. GC-MS is often favored for its high sensitivity and selectivity, particularly for volatile compounds like phenols. HPLC, on the other hand, offers versatility for a broader range of compounds without the need for derivatization.[1][2]
A summary of typical performance parameters for the analysis of phenolic compounds using HPLC and GC-MS is presented below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 10% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL | 0.005 - 0.05 µg/mL |
| Specificity | Moderate to High | Very High |
| Sample Throughput | Moderate | Moderate to High |
| Cost (Instrument) | Lower | Higher |
| Cost (Operational) | Higher (solvent consumption) | Lower (gas consumption) |
Experimental Protocols
Detailed methodologies for the analysis of this compound using both HPLC and GC-MS are provided below. These protocols are based on established methods for similar phenolic compounds and can be adapted as a starting point for method development.[3][4][5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For the analysis of this compound, a reversed-phase method is typically employed.
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.
-
Detection: UV detection at 274 nm.[5]
-
Column Temperature: 30 °C.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and specificity. Phenols can be analyzed directly or after derivatization to improve their volatility and chromatographic behavior.[4][6]
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
Mandatory Visualization
To aid in the understanding of the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC and GC-MS analysis of this compound.
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Decision guide for method selection.
Conclusion
The choice between HPLC and GC-MS for the analysis of this compound is dependent on the specific requirements of the study. GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis and in complex matrices.[1][2] The mass spectral data provides definitive identification of the analyte, which is a significant advantage. HPLC is a robust and versatile technique that is well-suited for routine analysis and for compounds that may not be amenable to GC due to thermal instability, although this is not a major concern for this compound. Ultimately, for comprehensive characterization, the use of both techniques can be complementary, with HPLC providing quantitative data and GC-MS confirming the identity and purity of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 3. benchchem.com [benchchem.com]
- 4. settek.com [settek.com]
- 5. epa.gov [epa.gov]
- 6. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 4-Fluoro-3-methylphenol and 4-Chloro-3-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-Fluoro-3-methylphenol and 4-Chloro-3-methylphenol (B1668792). The subtle difference in the halogen substituent at the 4-position significantly influences the electron density distribution within the aromatic ring, thereby altering the reactivity profile of these molecules. This comparison is supported by spectroscopic data and established chemical principles, offering valuable insights for synthetic chemists and drug development professionals in designing reaction pathways and predicting product outcomes.
Data Presentation: Physicochemical and Spectroscopic Properties
A summary of the key physical and spectroscopic data for this compound and 4-Chloro-3-methylphenol is presented below for easy comparison.
| Property | This compound | 4-Chloro-3-methylphenol |
| CAS Number | 452-70-0[1][2][3] | 59-50-7[4] |
| Molecular Formula | C₇H₇FO[1][2][3] | C₇H₇ClO[5] |
| Molecular Weight | 126.13 g/mol [1][2][3] | 142.58 g/mol [5] |
| Melting Point | 32 °C[2][6] | 63-66 °C |
| Boiling Point | 76 °C / 5 mmHg[2] | 235-239 °C / 1013 hPa[4] |
| Density | 1.134 g/mL at 25 °C[2] | 1.37 g/cm³ at 20 °C |
| ¹H NMR (CDCl₃, δ) | See specific data | δ 7.15 (d), 6.69 (d), 6.60 (dd), 5.15 (s, OH), 2.29 (s, CH₃)[7] |
| ¹³C NMR (CDCl₃, δ) | See specific data | δ 153.46, 137.52, 129.92, 126.30, 117.88, 114.17, 20.07[8] |
| IR Spectrum (cm⁻¹) | See specific data | Major peaks available[9][10][11][12] |
| Mass Spectrum | See specific data | Major fragments available[13][14] |
Theoretical Framework for Reactivity Comparison
The reactivity of substituted phenols is primarily governed by the electronic effects of the substituents on the aromatic ring. In the case of this compound and 4-Chloro-3-methylphenol, the key difference lies in the nature of the halogen atom. Both fluorine and chlorine are electronegative and thus exert a negative inductive effect (-I), withdrawing electron density from the ring. However, they also possess lone pairs of electrons that can be donated to the aromatic system via a positive resonance effect (+R). The interplay of these two opposing effects determines the overall electron density of the aromatic ring and its susceptibility to electrophilic or nucleophilic attack.
The Hammett substituent constants (σ) provide a quantitative measure of the electronic effects of substituents. For para-substituents on a phenol (B47542), the σₚ values are particularly relevant.
-
Fluorine (para): σₚ = +0.06
-
Chlorine (para): σₚ = +0.23[15]
A more positive σ value indicates a stronger electron-withdrawing effect. Thus, the chlorine atom in 4-chloro-3-methylphenol is a stronger net electron-withdrawing group compared to the fluorine atom in this compound. This is because the -I effect of fluorine is largely counteracted by its strong +R effect (due to effective 2p-2p orbital overlap with the aromatic ring). In contrast, the larger 3p orbital of chlorine has poorer overlap with the carbon 2p orbitals, resulting in a weaker +R effect that is less able to offset its -I effect.
This fundamental difference in electronic effects leads to the following predictions regarding their comparative reactivity:
-
Acidity (pKa): A stronger electron-withdrawing substituent stabilizes the phenoxide anion, leading to a lower pKa (higher acidity). Therefore, 4-Chloro-3-methylphenol is expected to be more acidic than this compound.
-
Electrophilic Aromatic Substitution: The rate of electrophilic aromatic substitution is enhanced by electron-donating groups and retarded by electron-withdrawing groups. Since the fluoro-substituted compound has a less deactivated (or more activated) ring compared to the chloro-substituted one, This compound is expected to be more reactive towards electrophiles. The hydroxyl and methyl groups are ortho, para-directing, and the halogen is also ortho, para-directing. The substitution pattern will be a result of the combined directing effects.
-
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is favored by strong electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate. Given that chlorine is a better net electron-withdrawing group, 4-Chloro-3-methylphenol is expected to be more susceptible to nucleophilic aromatic substitution , although this reaction is generally difficult for phenols unless further activated by other strong electron-withdrawing groups.
Experimental Protocols
The following are representative experimental protocols for key reactions that can be used to compare the reactivity of this compound and 4-Chloro-3-methylphenol.
Electrophilic Nitration
Objective: To compare the rate and regioselectivity of nitration.
Materials:
-
This compound or 4-Chloro-3-methylphenol
-
Nitric acid (70%)
-
Sulfuric acid (98%)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (B86663)
-
Glacial acetic acid
Procedure:
-
Dissolve 1.0 g of the respective phenol in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Prepare a nitrating mixture by slowly adding 0.5 mL of concentrated nitric acid to 1.0 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the phenol solution over 15 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Pour the reaction mixture into 100 mL of ice-cold water and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Analyze the crude product by GC-MS and ¹H NMR to determine the product distribution and yield.
Oxidation to Quinones
Objective: To compare the susceptibility to oxidation.
Materials:
-
This compound or 4-Chloro-3-methylphenol
-
Potassium peroxydisulfate (B1198043) (K₂S₂O₈)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Water
Procedure:
-
In a 100 mL round-bottom flask, dissolve 0.5 g of the respective phenol in 25 mL of acetonitrile.
-
In a separate beaker, dissolve 1.1 g of potassium peroxydisulfate and 0.05 g of copper(II) sulfate pentahydrate in 20 mL of water.
-
Add the aqueous solution to the acetonitrile solution of the phenol.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel and characterize by spectroscopic methods to determine the yield.
Visualizations
Logical Relationship of Electronic Effects on Reactivity
Caption: Interplay of inductive and resonance effects of F and Cl on predicted reactivity.
Experimental Workflow for Comparative Nitration
Caption: Workflow for the comparative electrophilic nitration experiment.
References
- 1. This compound | C7H7FO | CID 2737394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 452-70-0 [sigmaaldrich.com]
- 3. This compound 98 452-70-0 [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Applications of this compound in Chemical Industry [weimiaobio.com]
- 7. 4-Chloro-3-methylphenol(59-50-7) 1H NMR [m.chemicalbook.com]
- 8. 4-Chloro-3-methylphenol(59-50-7) 13C NMR [m.chemicalbook.com]
- 9. 4-Chloro-3-methylphenol(59-50-7) IR Spectrum [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Phenol, 4-chloro-3-methyl- [webbook.nist.gov]
- 12. Phenol, 4-chloro-3-methyl- [webbook.nist.gov]
- 13. mzCloud – 4 Chloro 3 methylphenol [mzcloud.org]
- 14. Phenol, 4-chloro-3-methyl- [webbook.nist.gov]
- 15. Hammett equation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the 1H and 13C NMR Spectra of Fluoromethylphenol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for various fluoromethylphenol isomers. Understanding the distinct NMR characteristics of these isomers is crucial for their unambiguous identification, a critical step in chemical synthesis, quality control, and drug development. This document presents experimental and predicted spectral data, detailed experimental protocols, and a visual representation of the structure-spectra correlations.
Data Presentation: ¹H and ¹³C NMR Spectral Data
Table 1: ¹H NMR Spectral Data of Fluoromethylphenol Isomers (Solvent: CDCl₃)
| Isomer | δ (ppm) and Multiplicity (J in Hz) |
| Aromatic Protons | Methyl Proton |
| 2-Fluoro-3-methylphenol | 7.0-7.2 (m), 6.8-6.9 (m) |
| 2-Fluoro-4-methylphenol | 6.9-7.1 (m), 6.7-6.8 (m) |
| 2-Fluoro-5-methylphenol | 6.9-7.0 (m), 6.6-6.7 (m) |
| 2-Fluoro-6-methylphenol | 6.8-7.1 (m) |
| 3-Fluoro-2-methylphenol* | 6.9-7.1 (m), 6.7-6.8 (m) |
| 3-Fluoro-4-methylphenol | 6.9-7.0 (m), 6.6-6.8 (m) |
| 4-Fluoro-2-methylphenol | 6.6-6.9 (m) |
| 4-Fluoro-3-methylphenol | 6.8-7.0 (m), 6.7-6.8 (m) |
| 5-Fluoro-2-methylphenol | 6.8-7.0 (m), 6.6-6.7 (m) |
Table 2: ¹³C NMR Spectral Data of Fluoromethylphenol Isomers (Solvent: CDCl₃)
| Isomer | Chemical Shifts (δ, ppm) |
| Aromatic Carbons | |
| 2-Fluoro-3-methylphenol | 150-153 (d, J≈240), 140-142, 125-127, 120-122, 115-117, 113-115 |
| 2-Fluoro-4-methylphenol | 151.1 (d, J=242.3), 148.9, 131.2, 125.0 (d, J=7.4), 117.0 (d, J=18.5), 115.9 (d, J=23.6) |
| 2-Fluoro-5-methylphenol | 152.2 (d, J=243.1), 148.1, 139.2, 116.3 (d, J=7.6), 114.8 (d, J=2.3), 112.5 (d, J=22.9) |
| 2-Fluoro-6-methylphenol | 151-154 (d, J≈240), 138-140, 128-130, 124-126, 118-120, 115-117 |
| 3-Fluoro-2-methylphenol* | 157-160 (d, J≈245), 149-151, 123-125, 120-122, 110-112, 108-110 |
| 3-Fluoro-4-methylphenol | 157.8 (d, J=243.5), 150.1, 124.5 (d, J=3.1), 120.2 (d, J=18.3), 110.8 (d, J=2.9), 108.9 (d, J=21.5) |
| 4-Fluoro-2-methylphenol | 156.0 (d, J=236.0), 150.5, 124.6 (d, J=7.5), 117.1 (d, J=23.0), 116.1 (d, J=8.0), 115.3 (d, J=2.0) |
| This compound | 155.9 (d, J=236.0), 151.1, 125.9 (d, J=7.6), 117.4 (d, J=18.0), 116.8, 113.8 (d, J=23.0) |
| 5-Fluoro-2-methylphenol | 162.2 (d, J=241.0), 147.2 (d, J=9.8), 122.0 (d, J=2.8), 110.8 (d, J=22.0), 106.8 (d, J=25.0), 103.4 (d, J=8.0) |
Experimental Protocols
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of fluoromethylphenol isomers.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the fluoromethylphenol isomer for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width: A range of -2 to 12 ppm is generally adequate.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum and enhance signal-to-noise.
-
Number of Scans: 1024 to 4096 scans are often required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: A range of 0 to 200 ppm is appropriate for most organic molecules.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.
Mandatory Visualization
The following diagram illustrates the key factors influencing the NMR chemical shifts of the aromatic protons and carbons in fluoromethylphenol isomers. The relative positions of the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups, and the electron-withdrawing fluorine (-F) atom, dictate the electron density distribution around the aromatic ring, leading to characteristic shielding and deshielding effects observed in the NMR spectra.
Characterization of 4-Fluoro-3-methylphenol Impurities: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 4-Fluoro-3-methylphenol, a key building block in pharmaceutical synthesis.[1] By understanding the potential impurities arising from its synthesis and the optimal techniques for their detection, researchers can ensure the quality and consistency of their downstream applications.
Genesis of Impurities: The Synthetic Pathway
The primary route for the synthesis of this compound involves the electrophilic fluorination of 3-methylphenol.[2] Common fluorinating agents employed in this process include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™.[3][4] The reaction mechanism, while effective, can lead to the formation of several impurities.
Caption: Synthesis of this compound and potential impurities.
The primary impurities of concern include:
-
Unreacted Starting Material: Residual 3-methylphenol.
-
Isomeric Impurities: Regioisomers such as 2-fluoro-5-methylphenol (B1295812) and 2-fluoro-3-methylphenol, which can be challenging to separate from the desired product.[5]
-
Fluorinating Agent-Related Byproducts: Degradation or reaction products of the fluorinating agent, for instance, phenylsulfonyl fluoride (B91410) from NFSI.[3]
Analytical Techniques for Impurity Profiling
The two most powerful and commonly employed techniques for the analysis of phenolic compounds and their impurities are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] The choice between these methods often depends on the volatility of the analytes, the required sensitivity, and the complexity of the sample matrix.[8][9][10]
Comparison of Analytical Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection. |
| Applicability | Well-suited for non-volatile and thermally labile compounds.[8] | Ideal for volatile and semi-volatile compounds.[8] |
| Sample Preparation | Simple dissolution in a suitable solvent is often sufficient. | Derivatization may be necessary for polar compounds like phenols to increase volatility. |
| Resolution | Excellent for separating isomers and closely related compounds.[6] | High-resolution capillary columns provide excellent separation of volatile isomers.[5] |
| Detection | UV, PDA, Fluorescence, and Mass Spectrometry. | Mass Spectrometry provides structural information for identification. |
| Sensitivity | Generally high, depending on the detector used. | Very high, especially with selected ion monitoring (SIM). |
| Typical Run Time | 10-60 minutes.[9] | Can be faster, often in the range of a few minutes.[9] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Regioisomer Analysis
This protocol is adapted from a validated method for the analysis of regioisomeric impurities in a similar halogenated phenol (B47542) and is expected to be highly effective for this compound.[5]
1. Sample Preparation (Derivatization):
-
To 1 mg of the this compound sample, add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 300°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-500.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on established methods for the analysis of phenolic compounds.[6]
1. Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase to obtain a 1 mg/mL solution.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
0-5 min: 30% Acetonitrile
-
5-20 min: Gradient to 90% Acetonitrile
-
20-25 min: Hold at 90% Acetonitrile
-
25-26 min: Gradient back to 30% Acetonitrile
-
26-30 min: Hold at 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
Workflow for Impurity Characterization
The systematic approach to characterizing impurities in this compound involves a logical progression from sample analysis to data interpretation and reporting.
Caption: Workflow for this compound impurity analysis.
Conclusion
The robust characterization of impurities in this compound is crucial for ensuring the quality and safety of pharmaceutical products. Both HPLC and GC-MS are powerful techniques for this purpose, with the choice depending on the specific analytical requirements. The provided experimental protocols offer a solid starting point for developing and validating in-house methods for routine quality control. By implementing a systematic analytical workflow, researchers can confidently assess the purity of this compound and its suitability for drug development and manufacturing.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectfluor™ [sigmaaldrich.com]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. Gas chromatography/mass spectrometry versus liquid chromatography/fluorescence detection in the analysis of phenols in mainstream cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 10. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenolic Pharmaceuticals
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into phenolic moieties of drug candidates represents a pivotal strategy in modern medicinal chemistry. This guide provides an objective, data-driven comparison of the efficacy of pharmaceuticals derived from fluorinated versus non-fluorinated phenols, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.
The substitution of a hydrogen atom with fluorine on a phenol (B47542) ring can profoundly alter a molecule's physicochemical and pharmacological properties. These modifications often translate to enhanced metabolic stability, increased binding affinity, and improved overall efficacy. This guide delves into a comparative analysis of these effects with a focus on key therapeutic areas, including oncology and endocrine modulation.
Quantitative Comparison of Efficacy
The following tables summarize key quantitative data from various studies, comparing the inhibitory concentrations and binding affinities of fluorinated and non-fluorinated phenolic compounds against their respective protein targets.
Table 1: Comparative Inhibitory Activity of Fluorinated vs. Non-Fluorinated Phenolic Kinase Inhibitors
| Compound Class | Target Kinase | Fluorinated Analog | IC50 (nM) | Non-Fluorinated Analog | IC50 (nM) | Fold Improvement | Reference |
| Polyphenols | DYRK1A | GCG-2”F,5”OMe (1c) | 73 | GCG (Grand-père Catechin) | 121 | 1.66 | [1] |
| B-Raf Inhibitors | B-RafV600E | Vemurafenib (B611658) (PLX4032) | 31 | PLX4720 | Not explicitly stated as a direct comparator in terms of IC50 in the same study, but both are potent inhibitors. | - | [2][3] |
Table 2: Comparative Binding Affinity of Fluorinated vs. Non-Fluorinated Phenolic Estrogen Receptor Modulators
| Compound | Estrogen Receptor Subtype | IC50 (nM) | Reference |
| Bisphenol A (BPA) | ERβ | ~1200 | [4] |
| Bisphenol AF (BPAF) | ERβ | 18.9 | [5] |
| Bisphenol C (BPC) | ERβ | 2.99 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below, enabling researchers to understand the basis of the presented data.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., DYRK1A, B-Raf)
-
Kinase substrate peptide
-
ATP
-
Test compounds (fluorinated and non-fluorinated analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted compounds or DMSO (vehicle control).
-
Add the kinase to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[6]
-
Competitive Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes or purified receptors (e.g., Estrogen Receptor α/β)
-
Assay buffer
-
Radiolabeled ligand (e.g., [3H]-estradiol)
-
Unlabeled test compounds (fluorinated and non-fluorinated analogs)
-
96-well filter plates (e.g., glass fiber filters)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled test compounds. Prepare the radiolabeled ligand and receptor suspension at desired concentrations in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, combine the assay buffer, unlabeled test compound, radiolabeled ligand, and receptor suspension. Include wells for determining non-specific binding using a high concentration of an unlabeled ligand.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity.
-
Data Analysis: Generate a dose-response curve and determine the IC50 value, which can then be used to calculate the inhibitory constant (Ki).[7][8]
Human Liver Microsome Stability Assay
This in vitro assay assesses the metabolic stability of a compound by incubating it with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds (fluorinated and non-fluorinated analogs)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (cofactor for many metabolic reactions)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds. Prepare the HLM incubation medium containing phosphate buffer and the NADPH regenerating system.
-
Incubation: Pre-warm the HLM incubation medium to 37°C. Add the test compound to the medium at a low micromolar concentration.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding a cold organic solvent containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint) of the compound.[9][10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by the discussed pharmaceuticals and a general workflow for comparing drug efficacy.
Conclusion
The strategic incorporation of fluorine into phenolic moieties of pharmaceuticals consistently demonstrates a positive impact on their efficacy. As evidenced by the presented data, fluorination can lead to a significant increase in inhibitory potency and binding affinity. This is often attributed to fluorine's unique electronic properties, which can alter the acidity of the phenolic hydroxyl group, enhance binding interactions through the formation of hydrogen bonds or other non-covalent interactions, and block sites of metabolic degradation. The provided experimental protocols and workflow diagrams offer a foundational framework for the continued investigation and development of fluorinated phenolic drugs, empowering researchers to harness the "fluorine advantage" in their pursuit of more effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
Navigating Stereochemistry: A Comparative Analysis of Fluoromethylphenol Isomers' Biological Activity
For Immediate Release
[City, State] – [Date] – The subtle shift of a single fluorine atom on the methylphenol scaffold can dramatically alter its biological effects, a critical consideration for researchers in drug discovery and agrochemical development. This guide offers a comparative overview of the biological activities of key fluoromethylphenol isomers, drawing upon available experimental data for the isomers and structurally related compounds to provide a predictive framework for their potential applications and mechanisms of action.
The introduction of a fluorine atom to an organic molecule is a well-established strategy to enhance metabolic stability, binding affinity, and overall biological activity. However, the specific placement of this halogen atom, in conjunction with the hydroxyl and methyl groups on the phenol (B47542) ring, dictates the molecule's interaction with biological targets. This guide focuses on the differences between isomers such as 2-fluoro-4-methylphenol, 3-fluoro-4-methylphenol, 4-fluoro-2-methylphenol (B144770), and 4-fluoro-3-methylphenol.
Comparative Biological Activity: A Data-Driven Overview
Direct comparative studies on the full spectrum of biological activities for all fluoromethylphenol isomers are limited in publicly accessible literature. However, by synthesizing data on individual isomers and related phenolic compounds, we can construct a predictive comparison. The following table summarizes known and predicted activities. It is important to note that much of the data for a direct, side-by-side comparison is inferred from studies on cresol (B1669610) isomers (methylphenols) and other substituted phenols.[1][2]
| Biological Activity | 2-fluoro-4-methylphenol | 3-fluoro-4-methylphenol | 4-fluoro-2-methylphenol | This compound |
| Antioxidant Activity | Predicted Moderate | Predicted Moderate to High | Predicted Moderate | Predicted Moderate to High |
| Antimicrobial Activity | Data not available | Data not available | Potential intermediate for agrochemicals[3] | Potential pesticide/herbicide[4] |
| Cytotoxicity | Data not available | Data not available | Data not available | Data not available |
| Enzyme Inhibition | Data not available | Data not available | Selective inhibition of receptor tyrosine kinase[5] | Data not available |
Note: The predictions for antioxidant activity are based on the known radical scavenging properties of cresol isomers, where the position of the hydroxyl group significantly influences activity.[1] The meta-isomer of cresol has been shown to be a potent reactive oxygen species (ROS) scavenger.[1]
In-Depth Look at Isomer-Specific Properties
-
4-Fluoro-2-methylphenol: This isomer is noted for its role as a building block for active pharmaceutical ingredients (APIs).[5] It has been shown to confer selective inhibition of receptor tyrosine kinases and improve the hepatocyte stability of certain compounds.[5] Its application extends to the synthesis of ligands for photochemical reactions and the modification of natural polymers to alter hydrophobicity.[5]
-
This compound: This isomer is highlighted for its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] The presence of fluorine is suggested to enhance pharmacokinetic properties and bioavailability in drug molecules and increase lipophilicity and metabolic stability in agrochemicals.[3][4]
-
2-Fluoro-4-methylphenol & 3-Fluoro-4-methylphenol: Specific biological activity data for these isomers is less prevalent in the available literature. They are primarily referenced by their chemical properties and as intermediates in organic synthesis.[6][7][8][9]
Experimental Protocols for Biological Activity Assessment
To facilitate further research and direct comparative studies, the following are standard methodologies for evaluating the key biological activities of phenolic compounds.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Objective: To determine the free radical scavenging capacity of the fluoromethylphenol isomers.
-
Methodology:
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Various concentrations of the test isomer are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a UV-Vis spectrophotometer.
-
The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[10]
-
Cytotoxicity: MTT Assay
-
Objective: To assess the cytotoxic effects of the isomers on cell lines.
-
Methodology:
-
Cells (e.g., cancer cell lines) are seeded in a 96-well plate and incubated for 24 hours.
-
The cells are then treated with various concentrations of the fluoromethylphenol isomers and incubated for a specified period (e.g., 24-72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[10]
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of the isomers that inhibits the visible growth of a microorganism.
-
Methodology:
-
A two-fold serial dilution of each isomer is prepared in a 96-well microtiter plate with a suitable broth medium.
-
A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is added to each well.
-
The plates are incubated under appropriate conditions for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that shows no visible growth of the microorganism.[10]
-
Potential Signaling Pathways
Phenolic compounds are known to interact with a variety of cellular signaling pathways. Based on the activities of related molecules, fluoromethylphenol isomers could potentially modulate pathways involved in inflammation, cell survival, and proliferation.
For instance, the inhibitory effect of 4-fluoro-2-methylphenol on receptor tyrosine kinases suggests an interaction with growth factor signaling pathways.[5] These pathways are crucial for cell growth, differentiation, and survival, and their dysregulation is implicated in diseases like cancer.
References
- 1. Scavenging property of three cresol isomers against H2O2, hypochlorite, superoxide and hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cresol isomers: comparison of toxic potency in rat liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and Applications of this compound in Chemical Industry [weimiaobio.com]
- 5. ossila.com [ossila.com]
- 6. 2-Fluoro-4-methylphenol | C7H7FO | CID 2778485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Fluoro-4-methylphenol | C7H7FO | CID 2774613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. lookchem.com [lookchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Synthesis of 4-Fluoro-3-methylphenol using Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the validation of synthesized 4-Fluoro-3-methylphenol. The content is designed to assist researchers in selecting the most suitable analytical technique for purity assessment and quantification of this important pharmaceutical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity is critical to ensure the safety and efficacy of the final drug product. While chromatographic techniques like HPLC and GC have traditionally been the methods of choice for purity analysis, quantitative NMR (qNMR) has emerged as a powerful and direct method for determining the absolute purity of organic molecules.[2] This guide presents a comparative overview of these techniques, supported by detailed experimental protocols and illustrative data.
Synthesis of this compound
Hypothesized Synthesis Protocol:
-
Reaction Setup: In a fume hood, a solution of 3-methylphenol in a suitable aprotic solvent (e.g., acetonitrile) is prepared in a flask protected from atmospheric moisture.
-
Fluorination: A stoichiometric amount of an electrophilic fluorinating agent, such as Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), is added portion-wise to the stirred solution at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
-
Workup: The reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.
Experimental Protocols for Validation
Detailed methodologies for the quantitative analysis of synthesized this compound using qNMR, HPLC, and GC are provided below.
Quantitative NMR (qNMR) Protocol
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Internal Standard Selection: An ideal internal standard should have high purity, be chemically stable, soluble in the NMR solvent, and have a simple spectrum with signals that do not overlap with the analyte signals. For ¹H qNMR of this compound, a suitable internal standard would be maleic acid or 1,4-dinitrobenzene. For ¹⁹F qNMR, trifluoroacetic acid can be a good choice.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound and a similar, accurately weighed amount of the internal standard into a clean vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which both the analyte and the internal standard are fully soluble.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Acquisition Time (AQ): ≥ 3 seconds to ensure adequate digitization of the signal.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals of interest (typically 15-30 seconds for accurate quantification).
-
Number of Scans (NS): Sufficient to achieve a signal-to-noise ratio (S/N) of >250:1 for the signals to be integrated.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phasing, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
Data Analysis:
-
The purity is typically determined by the area percentage method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. For more accurate quantification, a calibration curve generated from the standards is used.
Gas Chromatography (GC) Protocol
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: A non-polar capillary column such as a DB-5 or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Split injection.
Sample Preparation:
-
Prepare a solution of the synthesized this compound in a suitable solvent like acetone (B3395972) or dichloromethane (B109758) at a concentration of approximately 1 mg/mL.
Data Analysis:
-
Similar to HPLC, purity is often determined by the area percentage method.
Performance Comparison
The following tables summarize the illustrative performance characteristics of qNMR, HPLC, and GC for the validation of this compound. The data presented is representative and based on the analysis of similar phenolic compounds.
Table 1: Quantitative Data Comparison
| Parameter | qNMR | HPLC-UV | GC-FID |
| Purity (%) | 99.2 ± 0.2 | 99.5 (Area %) | 99.4 (Area %) |
| Limit of Detection (LOD) | ~0.1% | ~0.01% | ~0.01% |
| Limit of Quantification (LOQ) | ~0.3% | ~0.05% | ~0.05% |
| Precision (RSD) | < 1% | < 2% | < 2% |
| Analysis Time per Sample | ~15-30 min | ~20-40 min | ~15-30 min |
Table 2: Methodological Comparison
| Feature | qNMR | HPLC-UV | GC-FID |
| Principle | Direct, primary method based on molar concentration. | Comparative, separation-based method. | Comparative, separation-based method. |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a specific reference standard of the analyte for accurate quantification. | Requires a specific reference standard of the analyte for accurate quantification. |
| Sample Preparation | Simple dissolution. | Can involve more complex sample preparation and filtration. | Sample must be volatile or derivatized. |
| Destructive/Non-destructive | Non-destructive. | Destructive. | Destructive. |
| Structural Information | Provides structural confirmation alongside quantification. | Provides no structural information. | Provides no structural information. |
| Selectivity | High, based on distinct NMR signals. | High, based on chromatographic separation. | High, for volatile compounds. |
| Universality of Response | Universal response for a given nucleus (e.g., ¹H). | Response is compound-dependent (UV absorbance). | Response is generally uniform for hydrocarbons. |
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for validating the synthesis of this compound and the logical relationship between the analytical techniques.
Discussion and Conclusion
qNMR stands out as a primary and absolute quantification method. Its main advantage is the direct relationship between signal intensity and the number of nuclei, which allows for purity determination without the need for a specific reference standard of the analyte itself.[3] This is particularly beneficial when a certified standard of this compound is not available. Furthermore, qNMR is non-destructive and provides valuable structural information, confirming the identity of the synthesized compound.
HPLC is a highly sensitive and precise technique, making it excellent for detecting trace impurities.[4] However, it is a comparative method that relies on the availability of a pure reference standard of this compound for accurate quantification. The area percentage method can be misleading if impurities have significantly different UV absorption characteristics compared to the main compound.
GC is also a sensitive and robust technique, well-suited for the analysis of volatile compounds like phenols.[5] Similar to HPLC, it is a comparative method and requires a reference standard for accurate quantification. Derivatization may sometimes be necessary to improve the volatility and peak shape of phenols.
References
Comparative Guide to the Potential Cross-Reactivity of 4-Fluoro-3-methylphenol in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Fluoro-3-methylphenol and its potential for cross-reactivity in various biological assays. Due to a lack of direct experimental data on the cross-reactivity of this compound, this document extrapolates potential biological activities based on its structural similarity to other well-studied phenolic compounds. The information herein is intended to guide researchers in designing and interpreting biological assays involving this compound.
Introduction to this compound
This compound is a halogenated phenolic compound with potential applications in pharmaceutical synthesis and as an agricultural agent.[1] Its structure, featuring a fluorine atom and a methyl group on a phenol (B47542) ring, suggests the possibility of interactions with various biological targets. Understanding its potential for cross-reactivity is crucial for accurately assessing its efficacy and off-target effects in drug development and toxicological studies.
Comparative Analysis of Structural Analogs
To infer the potential biological activities of this compound, we will compare it with its structural analogs: 4-fluorophenol (B42351) and 3-methylphenol (m-cresol).
Table 1: Physicochemical Properties of this compound and Its Structural Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₇H₇FO | 126.13[2][3][4][5][6] | Phenolic hydroxyl, Fluorine at C4, Methyl at C3 |
| 4-Fluorophenol | C₆H₅FO | 112.10 | Phenolic hydroxyl, Fluorine at C4 |
| 3-Methylphenol (m-cresol) | C₇H₈O | 108.14 | Phenolic hydroxyl, Methyl at C3 |
Potential Cross-Reactivity in Key Biological Assays
Based on the known activities of its structural analogs, this compound may exhibit cross-reactivity in the following assays:
Cytotoxicity Assays
Halogenated phenols and methylphenols are known to exhibit cytotoxic effects.[7] Therefore, it is plausible that this compound could show activity in standard cytotoxicity assays.
Table 2: Inferred Cytotoxicity Profile and Comparison
| Compound | Predicted IC₅₀ Range (µM) | Potential Mechanism of Action | Supporting Evidence for Analogs |
| This compound | Hypothesized to be in the low to mid µM range | Induction of apoptosis, membrane disruption, oxidative stress | Halogenated phenols can induce toxicity. The presence of a fluorine atom may enhance cytotoxicity.[3][4] |
| 4-Fluorophenol | Varies depending on cell line | Known to be toxic and an irritant.[8][9] | |
| 3-Methylphenol (m-cresol) | Varies depending on cell line | Can cause cell lysis and inhibit cell growth. |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of the test compound (e.g., this compound and its analogs) and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.
Enzyme Inhibition Assays
Phenolic compounds are known to inhibit various enzymes, often through non-specific binding to the active site or by inducing conformational changes.[2][10]
Table 3: Potential for Enzyme Inhibition
| Enzyme Class | Predicted Inhibitory Activity of this compound | Supporting Evidence for Analogs |
| Cytochrome P450s | Possible inhibitor, particularly of CYP2E1 and CYP1A2. | 4-methylphenol is metabolized by CYPs, suggesting potential for competitive inhibition.[11] |
| Tyrosinase | Potential inhibitor. | Many phenolic compounds are known inhibitors of tyrosinase. |
| Hydrolases | Potential for broad-spectrum inhibition. | Phenols can inhibit digestive enzymes like trypsin and amylase.[10] |
Experimental Protocol: Cytochrome P450 Inhibition Assay (Fluorescent Probe Method)
-
Incubation Setup: In a 96-well plate, combine human liver microsomes, a fluorescent probe substrate specific for the CYP isoform of interest, and varying concentrations of the test compound.
-
Initiation: Add NADPH to initiate the enzymatic reaction.
-
Incubation: Incubate at 37°C for a specified time.
-
Termination: Stop the reaction by adding a suitable reagent (e.g., acetonitrile).
-
Fluorescence Reading: Measure the fluorescence of the metabolite formed using a microplate reader.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of enzyme activity against the inhibitor concentration.
Receptor Binding Assays
The phenolic hydroxyl group is a key pharmacophore for binding to various receptors, including nuclear receptors.
Table 4: Potential for Receptor Binding
| Receptor Target | Predicted Binding Affinity of this compound | Supporting Evidence for Analogs |
| Estrogen Receptor (ER) | Potential for weak binding. | Phenolic compounds can act as endocrine disruptors by binding to ER.[12][13][14] |
| Other Nuclear Receptors | Possible interaction with other members of the nuclear receptor superfamily. | The planar aromatic ring and hydroxyl group are common features of nuclear receptor ligands. |
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
-
Receptor Preparation: Prepare a source of estrogen receptor (e.g., recombinant human ERα or ERβ).
-
Assay Setup: In a suitable assay plate, combine the estrogen receptor, a radiolabeled or fluorescently-labeled estrogen (e.g., [³H]-estradiol), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Separate the receptor-bound ligand from the free ligand (e.g., using filtration or dextran-coated charcoal).
-
Detection: Quantify the amount of labeled ligand bound to the receptor (e.g., by scintillation counting or fluorescence measurement).
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the test compound that displaces 50% of the labeled ligand.
Conclusion and Future Directions
While direct experimental data for this compound is currently unavailable, a comparative analysis based on its structural components suggests a potential for cross-reactivity in cytotoxicity, enzyme inhibition, and receptor binding assays. The fluorine and methyl substitutions on the phenol ring are likely to modulate its biological activity compared to simpler phenols.
Researchers and drug development professionals are strongly encouraged to perform direct experimental validation to confirm these inferred activities. Future studies should focus on comprehensive profiling of this compound in a panel of biological assays to elucidate its specific mechanisms of action and potential off-target effects. This will be critical for its safe and effective application in any therapeutic or agricultural context.
References
- 1. Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The toxicity of some related halogenated derivatives of phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Fluorophenol | C6H5FO | CID 9732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. guidechem.com [guidechem.com]
- 10. The inhibition of digestive enzymes by polyphenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. "Probing the Human Estrogen Receptor-α Binding Requirements for Phenoli" by Christopher McCullough, Terrence S. Neumann et al. [epublications.marquette.edu]
- 13. Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Fluoro-3-methylphenol: A Comprehensive Guide for Laboratory Professionals
For immediate release: As a trusted partner in research and development, we are committed to providing essential safety and operational guidance that extends beyond the product itself. This document outlines the proper disposal procedures for 4-Fluoro-3-methylphenol (CAS RN: 452-70-0), ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is critical for researchers, scientists, and drug development professionals.
Essential Safety & Handling Information
This compound is a combustible liquid that can cause skin and eye irritation, and may lead to respiratory irritation.[1] It is imperative to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.
-
Skin and Body Protection: Laboratory coat.
Quantitative Data Summary
For quick reference, the key physical, chemical, and safety data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₇FO | [2][3] |
| Molecular Weight | 126.13 g/mol | [2][3] |
| Appearance | Light yellow crystal or liquid | [4] |
| Melting Point | 32 °C | [5] |
| Boiling Point | 205.8 ± 20.0 °C at 760 mmHg | [5] |
| Density | 1.134 g/mL at 25 °C | |
| Flash Point | 97 °C (closed cup) | [1][4] |
| Solubility | Limited solubility in water. Soluble in organic solvents like ethanol (B145695) and ether. | [6] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][4] |
Step-by-Step Disposal Procedures
The proper disposal of this compound requires a multi-step approach focused on containment, chemical neutralization (where feasible and safe), and final disposal by a licensed waste management provider. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Immediate Actions for Spills and Waste Collection
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand).
-
Collect the absorbed material and any contaminated debris into a clearly labeled, sealable hazardous waste container.
-
-
Routine Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in a designated and properly labeled hazardous waste container.
-
As a halogenated organic compound, it is crucial to segregate this waste stream from non-halogenated chemical waste to ensure proper disposal and minimize costs.
-
Chemical Treatment and Neutralization Protocols
For laboratories equipped to perform chemical neutralization of hazardous waste, two potential methods for the degradation of phenolic compounds are presented below. These protocols are adapted from established methods for general phenol (B47542) and substituted phenol removal. A risk assessment should be conducted before proceeding with any chemical treatment.
This advanced oxidation process uses Fenton's reagent (hydrogen peroxide and an iron catalyst) to degrade organic compounds.
Materials:
-
Aqueous waste containing this compound
-
Sulfuric acid (H₂SO₄)
-
Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium hydroxide (B78521) (NaOH) for final pH adjustment
-
pH meter
-
Stir plate and stir bar
-
Reaction vessel (e.g., beaker or flask) within a fume hood
Procedure:
-
Quantify the amount of this compound in the aqueous waste.
-
In a suitable reaction vessel inside a chemical fume hood, adjust the pH of the solution to approximately 3 using sulfuric acid.[7]
-
Add the iron(II) sulfate catalyst. A common starting point is a molar ratio of Fe²⁺ to phenol between 0.1:1 and 0.5:1.
-
Slowly add 30% hydrogen peroxide to the solution while stirring. The amount of H₂O₂ will depend on the concentration of the phenol, but a common starting point is a stoichiometric excess.
-
Allow the reaction to proceed for several hours at room temperature, monitoring the degradation of the phenol if possible. The reaction is complete when the concentration of the phenolic compound is below the desired limit.
-
Once the reaction is complete, neutralize the solution to a pH between 6 and 8 with sodium hydroxide.
-
The treated solution and any precipitate formed should be collected in a hazardous waste container for final disposal.
This method involves the precipitation of phenolic compounds as calcium phenolate.
Materials:
-
Aqueous waste containing this compound
-
Calcium hydroxide (Ca(OH)₂, lime)
-
Reaction vessel
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
In a reaction vessel, add a slurry of calcium hydroxide to the aqueous phenolic waste while stirring.
-
The reaction forms a precipitate of calcium phenolate.[8]
-
Continue stirring for a designated period (e.g., 1-2 hours) to ensure maximum precipitation.
-
Separate the precipitate from the liquid by filtration.
-
Both the filtered solid (calcium phenolate) and the remaining liquid must be disposed of as hazardous waste. Collect them in separate, clearly labeled containers.
Final Disposal
All waste streams containing this compound, whether treated or untreated, must be disposed of through a licensed environmental waste management company. Ensure that all waste containers are:
-
Securely sealed.
-
Clearly and accurately labeled with the contents, including "Hazardous Waste" and the specific chemical name.
-
Stored in a designated, safe, and secure secondary containment area while awaiting pickup.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. This compound 98 452-70-0 [sigmaaldrich.com]
- 2. This compound | C7H7FO | CID 2737394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound CAS 452-70-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. This compound | CAS#:452-70-0 | Chemsrc [chemsrc.com]
- 6. CAS 452-70-0: this compound | CymitQuimica [cymitquimica.com]
- 7. Chemical pathway and kinetics of phenol oxidation by Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Fluoro-3-methylphenol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Fluoro-3-methylphenol, a compound that demands careful management due to its potential hazards. Adherence to these procedural steps will minimize risk and ensure operational integrity.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents several risks.[1][2] It is crucial to be aware of these hazards before commencing any work.
Hazard Identification and Classification:
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 1B / 2 | Danger / Warning | H314: Causes severe skin burns and eye damage.[1][2] / H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 1 / 2A | Danger / Warning | H318: Causes serious eye damage. / H319: Causes serious eye irritation.[1][2] |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[3] |
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound. The following table summarizes the required PPE for various levels of protection.
Recommended Personal Protective Equipment (PPE):
| Body Part | Recommended Protection | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Always wear chemical splash goggles that conform to EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn over the goggles, especially when there is a risk of splashing.[4] |
| Hands | Chemical-Resistant Gloves | For incidental contact, double-gloving with nitrile gloves is recommended. For direct or prolonged contact, neoprene or butyl rubber gloves are preferred.[5] Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[5] |
| Body | Laboratory Coat and Apron | A fully buttoned laboratory coat must be worn. For procedures with a higher risk of splashing, a chemical-resistant apron made of neoprene or a similar material should be worn over the lab coat.[1] |
| Respiratory | Respirator | Work should be conducted in a certified chemical fume hood. If the concentration of airborne substances is unknown or exceeds exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3] |
| Feet | Closed-toe Shoes | Fully enclosed, chemical-resistant footwear is required in any area where this chemical is handled.[1] |
Operational Plan: A Step-by-Step Protocol for Handling
This section provides a detailed methodology for a common laboratory task: weighing and dissolving solid this compound.
Experimental Protocol: Weighing and Dissolving this compound
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary materials: this compound, appropriate solvent, weighing paper or boat, spatula, beaker or flask, magnetic stirrer and stir bar (if required), and wash bottle with the chosen solvent.
-
Don all required PPE as outlined in the table above.
-
-
Weighing:
-
Place a weighing paper or boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound from its container to the weighing paper using a clean spatula.
-
Record the exact weight.
-
-
Dissolving:
-
Place the beaker or flask containing the appropriate volume of solvent on a magnetic stir plate inside the chemical fume hood.
-
Carefully add the weighed this compound to the solvent.
-
Use the wash bottle to rinse any residual solid from the weighing paper into the beaker.
-
If necessary, activate the magnetic stirrer to facilitate dissolution.
-
-
Post-Procedure:
-
Securely cap the container with the dissolved solution and label it appropriately.
-
Clean the spatula and any other reusable equipment that came into contact with the chemical.
-
Dispose of all contaminated disposable materials (e.g., weighing paper, gloves) in the designated halogenated organic waste container.
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Emergency and Disposal Plans
Spill Response:
-
Minor Spill (inside a chemical fume hood):
-
Major Spill (outside a chemical fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention. Polyethylene glycol (PEG) 300 or 400 can be used to wipe the affected area if available.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan:
This compound and any materials contaminated with it are considered hazardous waste. As a halogenated organic compound, it must be disposed of according to the following guidelines:
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container for "Halogenated Organic Waste."[7][8]
-
Do Not Mix: Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[9]
-
Disposal Procedure: Follow your institution's specific procedures for hazardous waste pickup and disposal. This typically involves incineration at a licensed facility.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. This compound | C7H7FO | CID 2737394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. ehs.berkeley.edu [ehs.berkeley.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
